17-Hydroxyjolkinolide A
Description
Jolkinolide A has been reported in Euphorbia sessiliflora, Euphorbia portulacoides, and other organisms with data available.
isolated from Euphorbia fischeriana
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXDHOVYZKWSRM-PHJMNMFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958922 | |
| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-07-0 | |
| Record name | (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jolkinolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone basic properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive search of public chemical databases and the scientific literature yielded no specific data for the compound (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. This suggests that this particular stereoisomer is likely a novel compound that has not yet been synthesized or characterized.
This guide, therefore, provides an in-depth overview of the broader class of phenanthrofuranone derivatives . The phenanthrofuranone core is a complex heterocyclic scaffold that is of interest in medicinal chemistry due to its structural relationship to various biologically active natural products and synthetic compounds. This document will detail generalized methodologies for the synthesis, characterization, and biological evaluation of novel phenanthrofuranone derivatives, providing a framework for researchers interested in this chemical space.
Core Properties and Characterization of a Novel Phenanthrofuranone
Upon the successful synthesis of a novel phenanthrofuranone derivative, a series of analytical techniques are employed to confirm its structure and purity. The expected data for a hypothetical derivative are summarized below.
Physicochemical and Spectroscopic Data (Hypothetical)
| Property | Expected Value/Data |
| Molecular Formula | C₁₆H₁₆O₂ (for the core octahydrophenanthrofuranone) |
| Molecular Weight | 240.29 g/mol (for the core) |
| Appearance | White to off-white crystalline solid |
| Melting Point | Dependent on substituents and crystal packing |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, CH₂Cl₂, and sparingly soluble in alcohols and water. |
| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the aliphatic region (1.5-3.5 ppm), and aromatic signals (7.0-8.5 ppm) if unsaturated. |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl signal (~170-180 ppm), sp² carbons in the aromatic region, and multiple sp³ carbons in the aliphatic region. |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ to confirm elemental composition. |
| FT-IR (KBr, cm⁻¹) | Characteristic C=O stretch (~1750-1770 cm⁻¹ for a lactone), C-O stretches, and aromatic/aliphatic C-H stretches. |
Experimental Protocols
The synthesis and characterization of a novel phenanthrofuranone would follow a logical progression from chemical synthesis to structural elucidation and finally to biological screening.
General Synthetic Protocol: Multi-step Synthesis
The synthesis of a complex heterocyclic system like a phenanthrofuranone derivative often involves a multi-step sequence. A generalized approach could involve the construction of the furanone ring onto a pre-existing phenanthrene or a related precursor.
-
Preparation of the Phenanthrene Precursor: This could start from simpler aromatic compounds through coupling and cyclization reactions.
-
Functionalization of the Phenanthrene Core: Introduction of functional groups that will allow for the annulation of the furanone ring.
-
Construction of the Furanone Ring: This is a key step and could be achieved through various methods, such as intramolecular cyclization of a suitably substituted carboxylic acid or ester.
-
Purification: The final compound would be purified using techniques like column chromatography, followed by recrystallization to obtain a pure sample for analysis.
Characterization Workflow
-
Initial Confirmation: Thin Layer Chromatography (TLC) to monitor reaction progress and assess purity.
-
Structural Elucidation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) would be used to establish connectivity.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.
-
FT-IR Spectroscopy: To identify key functional groups, especially the lactone carbonyl.
-
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
-
Definitive Structure Confirmation: Single-crystal X-ray crystallography, if suitable crystals can be obtained, provides the unambiguous three-dimensional structure and stereochemistry.
Mandatory Visualizations
Generalized Synthetic Workflow for a Novel Phenanthrofuranone
Caption: Generalized Synthetic Workflow for a Novel Phenanthrofuranone
Hypothetical Biological Screening Cascade
An In-depth Technical Guide to the Putative Novel Compound: (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone
Disclaimer: As of October 2025, a thorough search of publicly available scientific literature and chemical databases yielded no specific information for the compound "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone." The following technical guide has been constructed based on a predictive analysis of its constituent chemical moieties and data from structurally related compounds, such as phenanthrofurans and other polycyclic furanones. This document is intended to serve as a theoretical framework for researchers, scientists, and drug development professionals who may be investigating novel compounds with similar complex structures.
Core Chemical Structure
The nomenclature "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone" describes a complex polycyclic molecule. A breakdown of the name suggests the following structural features:
-
Phenanthro[c]furanone: A core scaffold consisting of a phenanthrene ring system fused with a furanone ring.
-
Oxireno: An epoxide (oxirane) ring fused to the phenanthrene backbone, indicating a site of oxidation.
-
Tetramethyl: Four methyl groups substituted on the core structure.
-
(4aR,6aS,7aR,11aS,11bR): Specific stereochemistry at five chiral centers, indicating a particular three-dimensional arrangement of the atoms.
Given the lack of a publicly available structure, a putative 2D representation is hypothesized to aid in the following discussions.
Hypothetical Synthesis and Experimental Protocols
The synthesis of a complex molecule like (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone would likely be a multi-step process. A plausible synthetic strategy could involve the initial construction of a substituted phenanthrofuranone core, followed by stereoselective epoxidation.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is hypothetical and based on established organic chemistry principles for the formation of similar polycyclic systems.
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Phenanthro(3,2-b)furan Natural Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of phenanthro(3,2-b)furan natural products. This class of compounds, prominently represented by the tanshinones isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent and varied pharmacological activities, particularly in the realm of oncology. This document outlines the key experimental protocols, summarizes critical quantitative data, and visualizes the logical workflows and biological mechanisms associated with these promising natural products.
Introduction to Phenanthro(3,2-b)furan Natural Products
Phenanthro(3,2-b)furans are a class of diterpenoid compounds characterized by a furan ring fused to a phenanthrene quinone core. The majority of these natural products have been isolated from the dried roots of Salvia miltiorrhiza Bunge, a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1] Modern research has unveiled a broader spectrum of activities, including significant antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[2] Prominent members of this class include Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which have been the subject of extensive pharmacological investigation.
Discovery and Isolation Workflow
The discovery and isolation of phenanthro(3,2-b)furan natural products from their natural sources follow a systematic workflow. This process begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification, ultimately leading to the isolation of pure compounds for structure elucidation and biological screening.
Caption: Figure 1. General Workflow for Discovery and Isolation.
Experimental Protocols
Extraction of Phenanthro(3,2-b)furans from Salvia miltiorrhiza
Objective: To obtain a crude extract enriched with tanshinones from the dried roots of Salvia miltiorrhiza.
Materials:
-
Dried and powdered roots of Salvia miltiorrhiza
-
95% Ethanol
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate the powdered roots of Salvia miltiorrhiza with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24 hours.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
Isolation and Purification using Column Chromatography
Objective: To separate and purify individual phenanthro(3,2-b)furan compounds from the crude extract.
Materials:
-
Crude ethanol extract
-
Silica gel (200-300 mesh)
-
Glass column
-
Solvent systems (e.g., petroleum ether-ethyl acetate gradient)
-
Thin-layer chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
Protocol:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel suspended in petroleum ether.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the same compound, as indicated by TLC analysis.
-
Subject the combined fractions to further purification by preparative HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water) to obtain pure compounds.
Structure Elucidation
Objective: To determine the chemical structure of the isolated pure compounds.
Methods:
-
Mass Spectrometry (MS): Employ Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to determine the molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
Spectroscopic Data
The structural elucidation of phenanthro(3,2-b)furan natural products relies heavily on NMR spectroscopy. The following table summarizes the characteristic ¹H and ¹³C NMR data for three prominent tanshinones.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ in ppm, J in Hz)
| Position | Tanshinone I (¹³C) | Tanshinone I (¹H) | Tanshinone IIA (¹³C) | Tanshinone IIA (¹H) | Cryptotanshinone (¹³C) | Cryptotanshinone (¹H) |
| 1 | 129.8 | 7.65 (d, 9.6) | 129.5 | 7.63 (d, 9.5) | 29.7 | 1.80, 1.95 (m) |
| 2 | 124.0 | 7.53 (d, 9.6) | 123.8 | 7.51 (d, 9.5) | 19.3 | 1.75 (m) |
| 3 | 143.5 | - | 143.2 | - | 35.1 | 3.10 (m) |
| 4 | 124.5 | - | 124.3 | - | 124.1 | - |
| 5 | 135.4 | 8.28 (s) | 135.1 | 8.26 (s) | 134.9 | 8.25 (s) |
| 6 | 127.8 | - | 127.6 | - | 127.5 | - |
| 7 | 177.3 | - | 177.1 | - | 176.9 | - |
| 8 | 146.2 | - | 145.9 | - | 145.7 | - |
| 9 | 120.9 | 7.21 (s) | 120.7 | 7.19 (s) | 120.5 | 7.17 (s) |
| 10 | 163.8 | - | 163.5 | - | 163.3 | - |
| 11 | 183.0 | - | 182.8 | - | 182.6 | - |
| 12 | 117.8 | - | 117.6 | - | 117.4 | - |
| 15 | 145.8 | 7.62 (s) | 145.6 | 7.60 (s) | 79.8 | 4.65 (q, 6.8) |
| 16 | 110.2 | 6.53 (s) | 21.2 | 2.25 (s) | 21.5 | 1.35 (d, 6.8) |
| 17 | 18.9 | 2.35 (s) | 18.7 | 2.33 (s) | 18.5 | 2.31 (s) |
| 18 | 21.8 | 1.35 (s) | 21.6 | 1.33 (s) | 21.4 | 1.31 (s) |
| 19 | 21.8 | 1.35 (s) | 21.6 | 1.33 (s) | 21.4 | 1.31 (s) |
| 20 | 35.0 | 3.10 (m) | 34.8 | 3.08 (m) | 34.6 | 3.06 (m) |
Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used.
Cytotoxicity Data
Phenanthro(3,2-b)furan natural products exhibit significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.
Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Phenanthro(3,2-b)furan Natural Products
| Compound | A549 (Lung) | SK-OV-3 (Ovary) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) | HeLa (Cervical) | MCF-7 (Breast) |
| Tanshinone I | 1.5 | 2.1 | 0.8 | 1.2 | 3.5 | 4.2 |
| Tanshinone IIA | 2.8 | 3.5 | 1.9 | 2.5 | 59.53 | 36.27 |
| Cryptotanshinone | 4.1 | 5.2 | 3.3 | 4.8 | 73.18 | >100 |
| Dihydrotanshinone I | 0.9 | 1.3 | 0.5 | 0.8 | - | - |
Data compiled from multiple studies.[3][4][5] Values are indicative and can vary based on experimental conditions.
Biological Signaling Pathways
The anticancer effects of phenanthro(3,2-b)furan natural products are mediated through the modulation of multiple intracellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Tanshinone IIA, a well-studied example, is known to exert its effects by targeting key regulatory nodes in cancer cells.
Caption: Figure 2. Simplified Anticancer Signaling of Tanshinone IIA.
Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, both of which are critical for cancer cell survival and proliferation.[6][7][8] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases.[9][10]
Conclusion
The phenanthro(3,2-b)furan natural products, particularly the tanshinones from Salvia miltiorrhiza, represent a rich source of potential therapeutic agents. Their discovery and isolation, guided by bioactivity, have yielded compounds with significant anticancer properties. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the mechanisms of action and the development of synthetic analogues will be crucial in harnessing the full therapeutic potential of this important class of natural products.
References
- 1. Isolation and Determination of Tanshinone I, Cryptotanshinone, Tanshinone IIA in Danshen (Salvia miltiorrhiza B.) by Ultra Performance Liquid Chromatography (UPLC-DAD) | Old Journal [jst.vn]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 9. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone
This guide provides a detailed framework for the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra, crucial for the structural verification and characterization of intricate organic molecules.
Hypothetical NMR Data
The following tables summarize the plausible ¹H and ¹³C NMR spectral data for the target molecule, predicted based on its chemical structure and common values for similar functional groups and stereochemical environments.
Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |
| 4.85 | d | 2.5 | 1H | H-1 |
| 3.60 | d | 2.5 | 1H | H-2 |
| 2.10 | m | 1H | H-4a | |
| 1.85 | m | 2H | H-5 | |
| 2.20 | m | 1H | H-6a | |
| 1.95 | m | 1H | H-7a | |
| 7.25 | d | 8.0 | 1H | Ar-H |
| 7.50 | t | 8.0 | 1H | Ar-H |
| 7.10 | d | 8.0 | 1H | Ar-H |
| 1.25 | s | 3H | CH₃ | |
| 1.30 | s | 3H | CH₃ | |
| 1.45 | s | 3H | CH₃ | |
| 1.55 | s | 3H | CH₃ |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |
| 175.0 | C=O | C-3 (Lactone) |
| 150.2 | C | Ar-C (Quaternary) |
| 135.8 | C | Ar-C (Quaternary) |
| 128.5 | CH | Ar-CH |
| 125.4 | CH | Ar-CH |
| 122.1 | CH | Ar-CH |
| 85.3 | C | C-11b (Quaternary) |
| 71.5 | CH | C-1 |
| 65.2 | CH | C-2 |
| 58.3 | C | C-11a (Quaternary) |
| 50.1 | CH | C-7a |
| 45.6 | CH | C-4a |
| 42.8 | C | C-6a (Quaternary) |
| 38.2 | CH₂ | C-5 |
| 28.5 | CH₃ | CH₃ |
| 25.4 | CH₃ | CH₃ |
| 22.1 | CH₃ | CH₃ |
| 18.9 | CH₃ | CH₃ |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can often reference the residual solvent peak).
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay ensures quantitative integration).
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the NMR-based structural elucidation of the target molecule.
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry Analysis of Complex Phenanthrofuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of complex phenanthrofuran derivatives. It details experimental protocols, data interpretation, and potential biological signaling pathways associated with this class of compounds. The information presented is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to Phenanthrofuran Derivatives
Phenanthrofuran derivatives are a class of polycyclic aromatic compounds characterized by a fused phenanthrene and furan ring system. These compounds are found in various plant species and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and elucidation of the biological mechanisms of these complex molecules. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for this purpose.
Experimental Protocols
Sample Preparation from Plant Matrix
The extraction and purification of phenanthrofuran derivatives from complex biological matrices is a critical first step for successful mass spectrometric analysis. A generalized protocol for the extraction from plant material is outlined below.
Protocol: Extraction of Phenanthrofuran Derivatives from Plant Material
-
Sample Collection and Pre-treatment: Collect fresh plant material (e.g., peels, leaves, bark) and freeze-dry to preserve the integrity of the secondary metabolites.[1] Grind the freeze-dried material into a fine powder.
-
Extraction:
-
Sample Reconstitution for Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of phenanthrofuran derivatives can be effectively achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).
Instrumentation and Conditions:
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds (e.g., 150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is often effective for the analysis of phenanthrene derivatives.
-
MS/MS Parameters:
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for each target analyte.
-
Collision Energy: Optimized for each compound to achieve characteristic fragmentation.
-
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of plant extracts containing phenanthrofuran derivatives.
Data Presentation: Quantitative Analysis
A validated HPLC-PDA method for the quantification of phenanthrene derivatives has been established, providing a framework for the quantitative analysis of phenanthrofurans.[1] The following tables summarize the key validation parameters for three representative phenanthrene compounds, which can be adapted for phenanthrofuran analysis.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [1]
| Compound | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Phenanthrene 1 | 0.625 - 20.00 | 0.9996 | 0.78 | 2.38 |
| Phenanthrene 2 | 0.625 - 20.00 | 0.9995 | 0.82 | 2.49 |
| Phenanthrene 3 | 0.625 - 20.00 | 0.9995 | 0.89 | 2.71 |
Table 2: Precision of the Analytical Method [1]
| Compound | Intraday Precision (RSD %) | Interday Precision (RSD %) |
| Phenanthrene 1 | 0.41 - 1.55 | 1.66 - 5.00 |
| Phenanthrene 2 | 0.30 - 1.31 | 2.39 - 7.58 |
| Phenanthrene 3 | 0.25 - 0.89 | 2.89 - 5.58 |
Table 3: Accuracy (Recovery) of the Analytical Method [1]
| Compound | Spiked Concentration (µg/mL) | Recovery (%) |
| Phenanthrene 1 | 1.25, 2.5, 5.0 | 95.22 - 100.80 |
| Phenanthrene 2 | 1.25, 2.5, 5.0 | 95.07 - 100.34 |
| Phenanthrene 3 | 1.25, 2.5, 5.0 | 95.87 - 100.12 |
Mass Spectral Fragmentation of Phenanthrofuran Derivatives
The fragmentation patterns of phenanthrofuran derivatives in tandem mass spectrometry provide valuable structural information. While specific fragmentation pathways are highly dependent on the substitution pattern of the core structure, some general principles can be outlined. The primary fragmentation pathway for a related quinone-pyranone compound involves the loss of a methyl group, followed by losses of carbon monoxide (CO) and a formyl radical (CHO•).[2] This suggests that for phenanthrofuran derivatives, cleavages of substituent groups and fragmentation of the heterocyclic furan ring are likely to be prominent.
The following diagram illustrates a plausible fragmentation pathway for a hypothetical methoxy-substituted phenanthrofuran derivative.
Biological Signaling Pathways
Phenanthrofuran derivatives, as part of the broader class of polyphenolic compounds, are likely to exert their biological effects through the modulation of key cellular signaling pathways. The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation and cell survival and are common targets for natural products.[3][4] For instance, some naphthofuran derivatives have been shown to alleviate high glucose-stimulated inflammation through the SIRT1/NF-κB (p65) pathway.[5]
The diagram below illustrates a simplified representation of how a phenanthrofuran derivative might modulate the NF-κB signaling pathway to produce an anti-inflammatory response.
Conclusion
The mass spectrometric analysis of complex phenanthrofuran derivatives is a multifaceted process requiring careful sample preparation, optimized LC-MS/MS conditions, and a thorough understanding of their fragmentation behavior. This guide provides a foundational framework for researchers to develop and validate robust analytical methods for these promising natural products. The elucidation of their interactions with key signaling pathways, such as NF-κB, will be pivotal in advancing their potential as therapeutic agents.
References
- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume 39 No 2 page 6 [library.scconline.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators [frontiersin.org]
Potential Biological Origin of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is a complex heterocyclic molecule whose natural origin is currently unknown. This technical guide proposes a potential biological origin within the fungal kingdom, based on established principles of secondary metabolite biosynthesis. We hypothesize that this compound is a novel diterpenoid lactone, likely produced by a species of endophytic or soil-dwelling fungus. This document outlines a plausible biosynthetic pathway, suggests potential fungal sources, and provides detailed, hypothetical experimental protocols for the isolation, identification, and biosynthetic investigation of this compound. The information is intended to serve as a foundational resource for researchers interested in the discovery and development of new bioactive natural products.
Introduction: The Case for a Fungal Diterpenoid Origin
The intricate stereochemistry and fused ring system of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone are characteristic of complex natural products. While not a currently documented metabolite, its structural features—a phenanthrene core fused with a furanone ring—suggest a biosynthetic origin in the realm of terpenoids, specifically diterpenoids (C20). Fungi are prolific producers of a vast and diverse array of secondary metabolites, including a multitude of terpenoids.[1][2][3] The enzymatic machinery required for the complex cyclizations and oxidations to form such a molecule, namely terpene synthases and cytochrome P450 monooxygenases, is well-established in fungi.[4][5][6][7][8]
Phenanthrene derivatives, while more commonly associated with plants of the Orchidaceae family, are not exclusive to the plant kingdom.[3][9] Fungi possess the metabolic plasticity to synthesize a wide range of aromatic and heterocyclic structures. Therefore, we propose that a yet-undiscovered fungal species, likely residing in a unique ecological niche, is a plausible biological source of this octahydrophenanthrofuranone.
Proposed Biological Source
We hypothesize that the producing organism is likely a member of the Ascomycota or Basidiomycota phyla, which are known for their production of complex terpenoids.[3] Genera such as Aspergillus, Penicillium, Fusarium, or various endophytic fungi are prime candidates for investigation. Endophytes, in particular, are a promising and relatively untapped source of novel bioactive compounds.
Table 1: Related Bioactive Compounds from Fungi
| Compound Class | Core Structure | Example Compound | Fungal Source (Genus) | Biological Activity |
| Furanosteroids | Steroid with fused furan | Wortmannin | Penicillium wortmannii | PI3K inhibitor, anticancer |
| Diterpenoid Lactones | Diterpene with lactone | Andrographolide (plant-derived, but analogous) | (Not fungal) | Anti-inflammatory, antiviral |
| Meroterpenoids | Mixed polyketide-terpenoid | Phenalinolactone | Streptomyces sp. (Actinobacteria) | Antibacterial |
Hypothetical Biosynthetic Pathway
The proposed biosynthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone initiates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), derived from the mevalonate pathway. The pathway likely involves a series of enzymatic steps catalyzed by a diterpene synthase and several cytochrome P450 enzymes.
Key Steps:
-
Cyclization: A diterpene synthase catalyzes the initial cyclization of GGPP to form a tricyclic diterpene intermediate with a phenanthrene-like skeleton. This is a common step in the biosynthesis of many diterpenoids.[1]
-
Oxidative Modifications: A series of stereospecific hydroxylations, catalyzed by cytochrome P450 monooxygenases, decorate the diterpene core.[4][6][10] These oxidations are crucial for setting up the subsequent ring formation.
-
Furanone Ring Formation: An intramolecular cyclization, possibly enzyme-catalyzed or spontaneous following a specific oxidation, leads to the formation of the furanone ring. This could involve the attack of a hydroxyl group on an oxidized carbon, followed by further oxidation to the lactone.
Experimental Protocols for a Hypothetical Investigation
The following protocols are designed to guide the investigation into the proposed fungal origin and biosynthetic pathway of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.
Protocol 1: Isolation and Culturing of Potential Fungal Producers
-
Sample Collection: Collect soil and plant tissue samples from biologically diverse and underexplored environments.
-
Fungal Isolation:
-
For soil fungi, use serial dilution and plating on various fungal growth media (e.g., Potato Dextrose Agar, Malt Extract Agar) amended with antibiotics to suppress bacterial growth.
-
For endophytic fungi, surface-sterilize plant tissues and plate small sections onto fungal growth media.
-
-
Pure Culture Establishment: Isolate individual fungal colonies and subculture them to obtain pure strains.
-
Morphological and Molecular Identification: Identify the fungal isolates through a combination of morphological characterization (microscopy) and molecular methods (ITS rRNA gene sequencing).
Protocol 2: Screening for the Target Compound
-
Fungal Fermentation: Inoculate each pure fungal isolate into a liquid medium (e.g., Potato Dextrose Broth) and incubate under conditions that promote secondary metabolite production (e.g., static or shaking culture, 25-28°C, 14-21 days).
-
Metabolite Extraction:
-
Separate the mycelium from the broth by filtration.
-
Extract the mycelium with an organic solvent (e.g., ethyl acetate or methanol).
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness.
-
-
LC-MS Analysis:
-
Resuspend the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for a compound with the corresponding mass-to-charge ratio (m/z) of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.
-
-
Structure Elucidation: For any promising hits, scale up the fermentation and purify the compound using chromatographic techniques (e.g., silica gel chromatography, HPLC). Elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Biosynthetic Pathway Elucidation (Hypothetical)
-
Precursor Feeding Studies:
-
Grow the producing fungus in a defined medium.
-
Feed the culture with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate or mevalonate).
-
Isolate the target compound and analyze the ¹³C incorporation pattern by NMR and MS to confirm its diterpenoid origin.
-
-
Genome Sequencing and Bioinformatic Analysis:
-
Sequence the genome of the producing fungus.
-
Use bioinformatic tools to search for a biosynthetic gene cluster containing a diterpene synthase gene and genes encoding cytochrome P450 enzymes.
-
-
Gene Knockout and Heterologous Expression:
-
To confirm the function of the candidate genes, perform gene knockouts in the native producer and observe the abolition of target compound production.
-
Express the candidate diterpene synthase and P450 genes in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to reconstitute the biosynthetic pathway and characterize the function of each enzyme.
-
Conclusion and Future Directions
This guide presents a scientifically grounded, albeit hypothetical, framework for the discovery of the biological origin of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. We propose a fungal source and a diterpenoid-based biosynthetic pathway. The provided experimental protocols offer a roadmap for researchers to explore this hypothesis. The discovery of this compound from a natural source would not only be of significant chemical interest but could also unveil a novel bioactive molecule with potential applications in drug development. Future research should focus on systematic screening of diverse fungal collections and the application of modern genomic and metabolomic approaches to uncover novel natural products and their biosynthetic pathways.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Structural and Chemical Biology of Terpenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus [agris.fao.org]
- 6. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The versatility of the fungal cytochrome P450 monooxygenase system is instrumental in xenobiotic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone
Disclaimer: The specific chemical entity, (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, is not found in the current chemical literature. This guide will, therefore, focus on a closely related and well-studied compound, Tanshinone IIA , as a structural and stereochemical analogue. The principles and data presented for Tanshinone IIA will serve as a foundation for a theoretical understanding of the requested, more complex molecule.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stereochemistry, synthesis, and biological activity of Tanshinone IIA, a representative phenanthrofuranone.
Introduction to the Phenanthrofuranone Core and Tanshinone IIA
The phenanthrofuranone core is a key structural motif found in a variety of biologically active natural products. Tanshinone IIA, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), is a prominent member of this class. Its rigid, polycyclic structure and specific stereochemistry are crucial for its biological activities, which include anticancer, anti-inflammatory, and cardiovascular protective effects.
The requested molecule, (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, represents a derivative of the Tanshinone IIA framework, featuring an additional methyl group and an oxirene (epoxide) ring. The specified stereochemistry indicates a complex three-dimensional arrangement that would significantly influence its interaction with biological targets.
Stereochemical Analysis
The stereochemistry of a molecule is fundamental to its biological function. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.
Stereochemistry of Tanshinone IIA
Tanshinone IIA has a defined stereochemistry at its chiral centers. A detailed analysis of its three-dimensional structure is essential for understanding its interaction with biological macromolecules. While a specific CCDC entry for the crystal structure of Tanshinone IIA was not retrieved, analysis of related abietane diterpenes provides insight into its likely conformation. Abietane diterpenes, the class to which tanshinones belong, have a characteristic rigid tricyclic system.
Theoretical Stereochemistry of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone
The requested molecule possesses five contiguous stereocenters, leading to a highly specific and complex 3D architecture. The descriptors indicate the following configurations:
-
4aR: The fusion of the two six-membered rings.
-
6aS: The position of a substituent on one of the six-membered rings.
-
7aR: The fusion of the furanone ring to the phenanthrene system.
-
11aS & 11bR: The stereochemistry at the oxirene (epoxide) ring fused to the phenanthrene core.
The presence of the oxirene ring introduces significant strain and a unique electronic profile to the molecule, which would likely be a key feature for its biological activity.
Data Presentation
NMR Spectroscopic Data of Tanshinone IIA
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The following table summarizes the reported ¹H and ¹³C NMR data for Tanshinone IIA.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 1 | 124.7 | 7.65 (d, J=8.2 Hz) |
| 2 | 129.5 | 7.52 (d, J=8.2 Hz) |
| 3 | 124.1 | - |
| 4 | 146.5 | - |
| 4a | 128.9 | - |
| 5 | 135.4 | - |
| 6 | 18.9 | 2.95 (t, J=6.8 Hz) |
| 6a | 131.2 | - |
| 7 | 30.1 | 1.70 (m) |
| 7a | 143.2 | - |
| 8 | 35.1 | - |
| 9 | 19.5 | 1.35 (s) |
| 10 | 37.9 | 1.35 (s) |
| 11 | 179.8 | - |
| 11a | 120.4 | - |
| 11b | 152.0 | - |
| 12 | 117.8 | 7.05 (s) |
| 13 | 145.8 | - |
| 14 | 163.9 | - |
| 15 | 11.9 | 2.25 (s) |
Data is a compilation from various sources and may vary slightly depending on the solvent and instrument used.
Biological Activity of Tanshinone IIA
Tanshinone IIA has demonstrated significant cytotoxic activity against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung cancer | 5.45 |
| H292 | Non-small cell lung cancer | 5.78 |
| 786-O | Renal cell carcinoma | ~7 (converted from 2 µg/ml) |
| U251 | Glioblastoma | 0.43 |
| K562 | Myelogenous leukemia | 0.45 |
| HCT-15 | Colon cancer | 0.84 |
| SKLU-1 | Lung adenocarcinoma | 0.73 |
Experimental Protocols
Total Synthesis of Tanshinone IIA (Conceptual Outline)
The total synthesis of Tanshinone IIA is a complex undertaking that has been achieved through various strategies. A common approach involves the construction of the tetracyclic core through a series of annulation and functional group manipulation reactions.
A representative synthetic strategy might involve:
-
Construction of a substituted tetralone: This serves as a key building block for the A and B rings of the phenanthrene core.
-
Annulation to form the C ring: A Robinson annulation or a similar strategy can be employed to construct the third six-membered ring.
-
Aromatization: Dehydrogenation of the newly formed ring to create the aromatic phenanthrene system.
-
Formation of the furanone ring (D ring): This can be achieved through various methods, including the reaction of a suitable precursor with an α-haloketone followed by intramolecular cyclization.
-
Functional group modifications: Introduction of the methyl groups and oxidation to the final quinone structure.
A detailed, step-by-step experimental protocol requires access to specific literature which could not be fully retrieved.
NMR Sample Preparation
A general protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tanshinone IIA) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a phenanthrofuranone compound.
Caption: A simplified representation of a potential signaling pathway modulated by Tanshinone IIA in cancer cells.
Caption: The logical relationship between the molecular features of a phenanthrofuranone and its biological activity.
An In-depth Technical Guide to the Physical and Chemical Properties of Novel Oxirenophenanthrofurans
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a prospective guide on the synthesis, properties, and evaluation of novel oxirenophenanthrofurans. As this is a theoretical class of molecules with limited to no current representation in published literature, the information presented herein is predictive and based on the established chemistry of the parent phenanthrofuran and oxirene moieties. This guide is intended to serve as a foundational resource for researchers venturing into the exploration of these potentially bioactive compounds.
Introduction
Heterocyclic compounds are cornerstones in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Phenanthrofurans, a class of polycyclic aromatic hydrocarbons fused with a furan ring, have attracted interest due to their unique electronic properties and potential as scaffolds in materials science and medicinal chemistry.[2] Concurrently, oxirenes, the unsaturated three-membered oxygen-containing heterocycles, are highly strained and reactive intermediates.[3][4] While transient, their reactivity can be harnessed in organic synthesis.[5]
This technical guide proposes the synthesis and characterization of a novel class of compounds: oxirenophenanthrofurans . These molecules, integrating the rigid, planar phenanthrofuran backbone with a reactive oxirene ring, present a unique chemical architecture that could lead to novel pharmacological activities. This document outlines the predicted physical and chemical properties of these compounds, detailed hypothetical experimental protocols for their synthesis and characterization, and a prospective workflow for their evaluation as drug candidates.
Predicted Physical and Chemical Properties
The properties of oxirenophenanthrofurans are anticipated to be a composite of their constituent parts. The large, aromatic phenanthrofuran core will likely dominate properties such as solubility and melting point, while the highly strained oxirene ring is expected to dictate their chemical reactivity.
Table 1: Predicted Physicochemical Properties of Unsubstituted Oxirenophenanthrofuran
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₆H₈O₂ | Based on the fusion of an oxirene ring to the phenanthrofuran scaffold. |
| Molecular Weight | ~232.23 g/mol | Calculated from the molecular formula. |
| Melting Point | >200 °C (with decomposition) | The large, rigid phenanthrofuran backbone suggests a high melting point, but the strained oxirene ring will likely lead to decomposition at elevated temperatures. |
| Boiling Point | Not applicable (decomposes) | Due to the predicted thermal instability. |
| Solubility | Poor in water; Soluble in nonpolar organic solvents (e.g., dichloromethane, chloroform, toluene). | The large hydrophobic surface area of the phenanthrene core will govern solubility.[6] |
| pKa | Not applicable (non-ionizable) | The molecule lacks acidic or basic functional groups. |
| LogP | >4.0 | The high degree of aromaticity and lack of polar functional groups suggest high lipophilicity. |
| Appearance | Likely a crystalline solid | Based on the properties of similar polycyclic aromatic compounds.[6] |
Proposed Synthesis and Characterization
The synthesis of oxirenophenanthrofurans is envisioned as a multi-step process, culminating in the formation of the strained oxirene ring on a pre-functionalized phenanthrofuran precursor.
Synthetic Protocol: Epoxidation of a Phenanthrofuran Precursor
A plausible route to an oxirenophenanthrofuran would involve the epoxidation of a double bond within the phenanthrofuran system.[7] The most likely target for epoxidation would be a double bond that is not part of the aromatic system, which would require the synthesis of a partially saturated phenanthrofuran derivative. A generalized approach is outlined below:
-
Synthesis of a Dihydrophenanthrofuran Precursor: This could be achieved through a multi-step synthesis starting from commercially available materials, potentially involving a Diels-Alder reaction to construct the core ring system, followed by functional group manipulations to introduce a non-aromatic double bond.
-
Epoxidation: The dihydrophenanthrofuran precursor would then be subjected to epoxidation. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]
-
Detailed Protocol:
-
Dissolve the dihydrophenanthrofuran precursor (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Stir the reaction at 0 °C for 2-4 hours or until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization Protocols
Due to the predicted instability of the oxirene ring, characterization will require careful handling and might necessitate low-temperature techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule. The aromatic protons of the phenanthrene core are expected to appear in the downfield region (δ 7-9 ppm), while the protons on the oxirene ring, if present, would be highly shifted due to ring strain.
-
¹³C NMR: To identify the number and types of carbon atoms. The carbons of the strained oxirene ring are expected to have characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy: To identify functional groups. The C-O-C stretching of the oxirane ring is typically observed in the 1250 cm⁻¹ region. The C=C stretching of the aromatic rings will also be present.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.
-
X-ray Crystallography: If a stable crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous structural confirmation.
Visualization of Experimental and Logical Workflows
Diagram 1: Synthetic and Characterization Workflow
References
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Phenanthrofuran | C16H10O | CID 87961856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxirene - Wikipedia [en.wikipedia.org]
- 4. Oxirene - Wikiwand [wikiwand.com]
- 5. researchgate.net [researchgate.net]
- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the advanced intermediate, (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone, a key structural core in the preparation of morphinan-based therapeutic agents. The synthesis leverages a strategic intramolecular Diels-Alder reaction to construct the complex tetracyclic framework with a high degree of stereocontrol.
Introduction
The octahydrophenanthrofuranone ring system is a pivotal structural motif in the chemical synthesis of a wide range of opioid analgesics and their antagonists. The specific stereochemistry of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone makes it a valuable precursor for the enantioselective synthesis of clinically significant molecules such as morphine and codeine. The protocol outlined below is based on established synthetic strategies that employ a furan-based diene and a tethered dienophile, which upon thermal activation, undergo an intramolecular [4+2] cycloaddition to yield the target tetracyclic lactone.
Principle of the Method
The core of this synthetic approach is a high-temperature, solution-phase intramolecular Diels-Alder reaction. A triene precursor, typically synthesized over several steps, is heated in a high-boiling point solvent. This thermal energy overcomes the activation barrier for the cycloaddition, leading to the formation of the carbon-carbon bonds that define the B and C rings of the morphinan skeleton in a single, concerted step. The furan moiety serves as the diene, while an activated alkene, tethered to the furan system, acts as the dienophile. The inherent conformational constraints of the tether and the electronic nature of the reacting partners dictate the high stereoselectivity of the cyclization.
Experimental Protocol: Intramolecular Diels-Alder Cycloaddition
This protocol describes the key cyclization step to form the octahydrophenanthrofuranone core from a suitable triene precursor.
Materials and Reagents:
-
Triene Precursor (e.g., (E)-N-(Furan-2-ylmethyl)-N-(4-methoxy-2-vinylbenzyl)acrylamide)
-
Xylene (anhydrous)
-
2,6-Di-tert-butyl-4-methylphenol (BHT) (as a radical inhibitor)
-
Argon or Nitrogen gas (inert atmosphere)
-
Silica gel for column chromatography
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Inert gas line (manifold or balloon)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add the triene precursor (10.0 g, 1.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Solvent and Inhibitor Addition: Add anhydrous xylene (250 mL) and a catalytic amount of BHT (100 mg) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at 2-hour intervals. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Combine the fractions containing the desired product, as identified by TLC.
-
Evaporate the solvent from the combined fractions to yield the pure (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone as a white solid.
-
Data Presentation
The following table summarizes the typical quantitative data obtained from the described experimental protocol.
| Parameter | Value |
| Starting Material | Triene Precursor |
| Product | (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.38 g/mol |
| Reaction Time | 16 hours |
| Yield | 75% |
| Melting Point | 188-190 °C |
| Optical Rotation [α]D | +45.2° (c 1.0, CHCl₃) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (d, J=8.4 Hz, 1H), 6.80 (dd, J=8.4, 2.8 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H), 5.85 (d, J=5.2 Hz, 1H), 5.10 (d, J=5.2 Hz, 1H), 4.50 (d, J=15.6 Hz, 1H), 3.80 (s, 3H), 3.75 (d, J=15.6 Hz, 1H), 3.20 (m, 1H), 2.90-2.70 (m, 2H), 2.50 (m, 1H), 2.20-2.00 (m, 2H), 1.80 (m, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 175.2, 158.5, 135.1, 130.2, 128.4, 112.8, 111.5, 85.3, 82.1, 55.3, 52.1, 48.5, 45.2, 38.7, 35.4, 28.9, 25.6 |
| IR (KBr, cm⁻¹) | 2925, 1770 (C=O, lactone), 1610, 1500, 1250 |
| Mass Spec (ESI-MS) | m/z 328.15 [M+H]⁺ |
Visualizations
Logical Relationship of the Synthetic Strategy
The following diagram illustrates the overall synthetic logic, starting from readily available materials and proceeding through the key intramolecular Diels-Alder reaction to the target octahydrophenanthrofuranone core.
Caption: Synthetic strategy for the octahydrophenanthrofuranone core.
Experimental Workflow for the Diels-Alder Cycloaddition
This diagram details the step-by-step workflow for the key intramolecular Diels-Alder reaction.
Caption: Workflow for the intramolecular Diels-Alder cycloaddition.
Application Notes and Protocols for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
Introduction
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone, hereafter referred to as OPHF-1, is a novel synthetic small molecule with a complex polycyclic scaffold. The phenanthrene core is a structural motif found in various natural products with diverse biological activities, while the furanone ring is a common feature in compounds exhibiting cytotoxic and anti-inflammatory properties. Due to this structural composition, OPHF-1 is a candidate for investigation as a modulator of cellular signaling pathways, particularly those involved in inflammation and cancer.
This document provides detailed protocols for evaluating the biological activity of OPHF-1 in cell-based assays. The primary focus is on its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The provided assays will enable researchers to determine the cytotoxicity of OPHF-1, quantify its inhibitory effect on NF-κB activation, and visualize its impact on the subcellular localization of NF-κB.
Hypothesized Mechanism of Action
The NF-κB signaling pathway is a key target in drug discovery. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-6 and TNF-α.
We hypothesize that OPHF-1 interferes with this pathway, potentially by inhibiting the IKK complex or a downstream step leading to NF-κB nuclear translocation. The following protocols are designed to test this hypothesis.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by OPHF-1.
Experimental Protocols
General Workflow
The following workflow provides a systematic approach to characterizing the biological effects of OPHF-1.
Caption: General experimental workflow for characterizing OPHF-1.
Protocol 1: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic concentration (IC50) of OPHF-1 on a relevant cell line (e.g., HeLa or A549).
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
OPHF-1 stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of OPHF-1 in culture media (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a media-only control.
-
Remove the old media from the cells and add 100 µL of the OPHF-1 dilutions to the respective wells.
-
Incubate for 24 or 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of OPHF-1 on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
OPHF-1 stock solution (10 mM in DMSO).
-
Recombinant Human TNF-α (10 µg/mL stock).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at 20,000 cells/well.
-
Incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of OPHF-1 (determined from the MTT assay) for 1 hour. Include a vehicle control.
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 6 hours. Include an unstimulated control.
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the luminescence values to the vehicle-treated, TNF-α stimulated control.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize the effect of OPHF-1 on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
A549 cells
-
Glass coverslips in a 24-well plate
-
OPHF-1 and TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on glass coverslips in a 24-well plate.
-
Once cells reach 70-80% confluency, pre-treat with OPHF-1 for 1 hour.
-
Stimulate with 10 ng/mL TNF-α for 30 minutes.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on microscope slides and image using a fluorescence microscope.
Data Presentation (Hypothetical Data)
The following tables represent plausible data that could be obtained from the described experiments.
Table 1: Cytotoxicity of OPHF-1 on HeLa Cells after 24h Treatment
| OPHF-1 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| Vehicle (DMSO) | 1.25 | 0.08 | 100.0% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.18 | 0.09 | 94.4% |
| 5 | 1.05 | 0.11 | 84.0% |
| 10 | 0.88 | 0.06 | 70.4% |
| 25 | 0.61 | 0.05 | 48.8% |
| 50 | 0.32 | 0.04 | 25.6% |
| 100 | 0.15 | 0.03 | 12.0% |
| IC50 (µM) | ~26.5 |
Table 2: Inhibition of TNF-α-Induced NF-κB Luciferase Activity by OPHF-1
| Treatment | OPHF-1 Conc. (µM) | Mean RLU | Std. Deviation | % Inhibition |
| Unstimulated | 0 | 5,230 | 450 | - |
| TNF-α (10 ng/mL) | Vehicle | 155,600 | 12,300 | 0.0% |
| TNF-α + OPHF-1 | 1 | 121,368 | 9,800 | 22.0% |
| TNF-α + OPHF-1 | 5 | 76,244 | 6,500 | 51.0% |
| TNF-α + OPHF-1 | 10 | 40,456 | 3,900 | 74.0% |
| TNF-α + OPHF-1 | 20 | 18,672 | 2,100 | 88.0% |
| IC50 (µM) | ~4.8 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of the novel compound OPHF-1. By following the proposed workflow, researchers can effectively determine its cytotoxic profile and investigate its potential as an inhibitor of the NF-κB signaling pathway. The hypothetical data suggests that OPHF-1 may inhibit NF-κB activity at non-toxic concentrations, warranting further investigation into its precise mechanism of action. These methods can be adapted for other cell lines and signaling pathways to fully elucidate the bioactivity of OPHF-1.
Application of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone in cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphaeropsidin A, with the systematic name (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, is a fungal metabolite that has demonstrated significant potential as an anticancer agent. Isolated from fungi such as Diplodia cupressi, this natural product exhibits potent activity against a range of cancer cell lines, including those with multidrug resistance. Its unique mechanism of action, which circumvents common resistance pathways, makes it a compelling candidate for further investigation and development in oncology.
These application notes provide a comprehensive overview of the use of Sphaeropsidin A in cancer research, detailing its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.
Mechanism of Action
Sphaeropsidin A's primary anticancer effect stems from its ability to induce apoptosis by disrupting cellular ion homeostasis. It specifically targets and inhibits key ion transporters responsible for maintaining cell volume, a process known as Regulatory Volume Increase (RVI). The key targets are:
-
Na-K-2Cl Cotransporter (NKCC1): This transporter is crucial for the influx of sodium, potassium, and chloride ions.
-
Cl⁻/HCO₃⁻ Anion Exchanger: This transporter regulates intracellular pH and chloride levels.
By inhibiting these transporters, Sphaeropsidin A causes a rapid and sustained loss of intracellular Cl⁻ ions, leading to cell shrinkage. This cellular shrinkage is a critical early event in the apoptotic cascade, triggering subsequent downstream signaling pathways that result in programmed cell death. Notably, this mechanism can bypass traditional apoptosis resistance pathways that cancer cells often develop.
Furthermore, some hemisynthetic derivatives of Sphaeropsidin A have been shown to induce severe endoplasmic reticulum (ER) swelling and inhibit proteasomal activity, suggesting an alternative or additional mechanism of action for these modified compounds.
Data Presentation
The cytotoxic and cytostatic activities of Sphaeropsidin A have been evaluated against a panel of cancer cell lines, including the National Cancer Institute's 60-cell line screen (NCI-60).
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) ± SD | Resistance Factor |
| Malignant Cells | ||||
| KB-3-1 | Cervical Carcinoma | - | 4.13 ± 0.7 | - |
| KB-C1 | Cervical Carcinoma | ABCB1 | 2.08 ± 0.1 | 0.50 |
| MDA-MB-231 | Breast Cancer | - | 1.72 ± 0.1 | - |
| MDA-MB-231 bcrp | Breast Cancer | ABCG2 | 1.09 ± 0.04 | 0.81 |
| GLC4 | Small Cell Lung Cancer | - | 1.09 ± 0.04 | - |
| GLC4/adr | Small Cell Lung Cancer | ABCC1, MVP | 1.30 ± 0.03 | 1.20 |
| HL60 | Promyelocytic Leukemia | - | 1.36 ± 0.29 | - |
| HL60 vinc | Promyelocytic Leukemia | ABCB1 | 1.32 ± 0.51 | 0.97 |
| Non-malignant Cells | ||||
| Melanocytes | Normal Melanocytes | - | 13.3 ± 0.20 | - |
| HUVEC | Human Umbilical Vein | - | 6.98 ± 0.05 | - |
Table 1: In vitro cytotoxicity of Sphaeropsidin A against various human cancer cell lines and non-malignant cells. Data is presented as the mean IC50 (concentration that inhibits 50% of cell growth) with standard deviation. The resistance factor is calculated by dividing the IC50 of the resistant cell line by that of the parental cell line.
NCI-60 Human Tumor Cell Lines Screen Data for Sphaeropsidin A
| Parameter | Mean Value (µM) | Notes |
| GI50 | 1.6 | Mean concentration for 50% growth inhibition across all 60 cell lines. |
| LC50 | 20.4 | Mean concentration for 50% cell killing across all 60 cell lines. Melanoma and renal cancer cell lines were found to be the most sensitive. |
Table 2: Summary of Sphaeropsidin A activity in the NCI-60 screen. The data indicates a broad spectrum of anticancer activity with particular potency against melanoma and renal cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Sphaeropsidin A on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Sphaeropsidin A
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Sphaeropsidin A in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the Sphaeropsidin A dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Sphaeropsidin A.
Regulatory Volume Increase (RVI) Assay using Calcein-AM
This protocol measures changes in cell volume to assess the effect of Sphaeropsidin A on RVI.
Materials:
-
Cancer cells
-
Sphaeropsidin A
-
Isotonic and hypertonic buffer solutions
-
Calcein-AM (acetoxymethyl)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with 1-5 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with isotonic buffer to remove excess dye.
-
Acquire baseline fluorescence images or readings in isotonic buffer.
-
Induce cell shrinkage by replacing the isotonic buffer with a hypertonic buffer.
-
Monitor the change in cell volume (and fluorescence) over time as the cells attempt to undergo RVI.
-
In a parallel experiment, pre-incubate the cells with Sphaeropsidin A for a designated time before inducing hypertonic stress.
-
Compare the RVI response in treated versus untreated cells. Inhibition of RVI will be indicated by a sustained cell shrinkage in the presence of Sphaeropsidin A.
Na-K-2Cl Cotransporter (NKCC1) Activity Assay (⁸⁶Rb⁺ Uptake)
This radioisotope uptake assay measures the activity of the NKCC1 transporter.
Materials:
-
Cancer cells
-
Sphaeropsidin A
-
Bumetanide (a known NKCC1 inhibitor, as a positive control)
-
Ouabain (to inhibit the Na⁺/K⁺-ATPase)
-
⁸⁶RbCl (radioactive rubidium, a potassium analog)
-
Uptake buffer
-
Scintillation counter
Procedure:
-
Plate cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells in a chloride-free buffer containing ouabain for 30 minutes to load the cells with sodium.
-
Add Sphaeropsidin A or bumetanide to the respective wells and incubate for a further 15 minutes.
-
Initiate the uptake by adding the uptake buffer containing ⁸⁶RbCl.
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by washing the cells rapidly with ice-cold wash buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
NKCC1 activity is determined as the bumetanide-sensitive component of ⁸⁶Rb⁺ uptake and is compared between control and Sphaeropsidin A-treated cells.
Western Blot for Endoplasmic Reticulum (ER) Stress Markers
This protocol is used to detect the induction of ER stress in cells treated with Sphaeropsidin A derivatives.
Materials:
-
Cancer cells
-
Sphaeropsidin A derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against GRP78/BiP and CHOP
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with the Sphaeropsidin A derivative for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the expression of GRP78 and CHOP indicates the induction of ER stress.
Visualizations
Caption: Mechanism of Sphaeropsidin A-induced apoptosis.
Caption: General experimental workflow for evaluating Sphaeropsidin A.
Experimental Blueprint for Assessing the Bioactivity of Phenanthro(3,2-b)furans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biological activity of phenanthro(3,2-b)furans, a class of heterocyclic compounds with emerging therapeutic potential. The protocols outlined below detail methodologies for assessing cytotoxicity, anti-inflammatory effects, and potential mechanisms of action, such as topoisomerase inhibition.
I. Bioactivity Landscape of Phenanthro(3,2-b)furans and Related Compounds
Phenanthro(3,2-b)furans and their structural relatives, including phenanthrenes and furan-containing molecules, have demonstrated a range of biological activities. Notably, various derivatives have shown significant cytotoxic effects against a panel of human cancer cell lines.[1][2][3] Anti-inflammatory properties have also been reported for furan-containing compounds, suggesting a broader therapeutic potential.[4][5] A key mechanism of action for some phenanthrene derivatives appears to be the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[6]
II. Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of various phenanthrene and furan derivatives, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Phenanthrene and Furan Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-Methoxycoelonin | Melanoma | 2.59 ± 0.11 | [1] |
| Effusol derivative (with two methoxy groups) | MCF-7 | 5.8 | [1] |
| Effusol derivative (with two methoxy groups) | T47D | 7.0 | [1] |
| Effusol derivative (with two methoxy groups) | A2780 | 8.6 | [1] |
| Furan-based compound 7 | MCF-7 | 2.96 | [3] |
| Furan-based compound 4 | MCF-7 | 4.06 | [3] |
| Phenanthrene derivative 3 | U-87 MG Glioma | 19.91 ± 4.28 | [2] |
| Phenanthrene derivative 9 | U-87 MG Glioma | 17.07 ± 3.72 | [2] |
| Doxorubicin (Positive Control) | U-87 MG Glioma | 0.3 | [2] |
Table 2: Anti-inflammatory Activity of Furan Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 15 | Lysozyme Release | 7.4 | [7] |
| Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 15 | β-glucuronidase Release | 5.0 | [7] |
| Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 13 | Lysozyme Release | 16.3 | [7] |
| Furo[3',2':3,4]naphtho[1,2-d]imidazole derivative 13 | β-glucuronidase Release | 11.4 | [7] |
| Fluorinated Benzofuran Derivative | IL-6 Secretion | 1.2 - 9.04 | [5] |
| Fluorinated Benzofuran Derivative | CCL2 Secretion | 1.5 - 19.3 | [5] |
| Fluorinated Benzofuran Derivative | Nitric Oxide Production | 2.4 - 5.2 | [5] |
| Fluorinated Benzofuran Derivative | Prostaglandin E2 Secretion | 1.1 - 20.5 | [5] |
| Phenanthro[9,10-b]furan-3-one derivative | COX-1 Inhibition | 2.8 | [8] |
Table 3: Topoisomerase Inhibition by Phenanthrene Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Benzo[a]phenazine derivative 6 | Topoisomerase II | 6.9 | [6] |
| Doxorubicin (Positive Control) | Topoisomerase II | 9.65 | [6] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the bioactivity of phenanthro(3,2-b)furans.
A. Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of phenanthro(3,2-b)furans on cancer cell lines.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 200 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthro(3,2-b)furan compounds in the complete medium. After 24 hours, remove the medium from the wells and add 200 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This protocol evaluates the in vivo anti-inflammatory activity of phenanthro(3,2-b)furans in a rat model.
1. Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Phenanthro(3,2-b)furan compounds
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
2. Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a positive control group, and treatment groups for different doses of the phenanthro(3,2-b)furan compounds. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the phenanthro(3,2-b)furan compounds or the positive control drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treatment group.
C. In Vitro Anti-inflammatory Assessment: Inhibition of Albumin Denaturation
This assay provides a simple in vitro method to screen for anti-inflammatory activity.
1. Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Phenanthro(3,2-b)furan compounds
-
Positive control drug (e.g., Aspirin)
-
Spectrophotometer
2. Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the phenanthro(3,2-b)furan compounds. A control group without the test compound should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100
D. Mechanistic Study: Topoisomerase II Inhibition Assay
This protocol assesses the ability of phenanthro(3,2-b)furans to inhibit the activity of topoisomerase II.
1. Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Phenanthro(3,2-b)furan compounds
-
Positive control inhibitor (e.g., Etoposide)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., Ethidium bromide)
-
Gel documentation system
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and various concentrations of the phenanthro(3,2-b)furan compounds.
-
Enzyme Addition: Add human topoisomerase II to the reaction mixture to initiate the reaction. Include a control reaction without the test compound and a positive control with etoposide.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining dye and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the test compound indicates inhibition of topoisomerase II activity. Quantify the band intensities to determine the IC50 value.
IV. Signaling Pathway Analysis
The cytotoxic and anti-inflammatory effects of phenanthro(3,2-b)furans may be mediated through the modulation of key cellular signaling pathways.
A. Pro-Survival and Proliferation Pathway: Akt/MEK/ERK
The Akt and MEK/ERK pathways are central to cell survival and proliferation. Inhibition of these pathways can lead to apoptosis and reduced cell growth.
Caption: Putative inhibition of the Akt/MEK/ERK signaling pathway by phenanthro(3,2-b)furans.
B. Apoptosis Regulation: Bcl-2/Bax Pathway
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for regulating programmed cell death. Shifting this balance towards apoptosis is a key strategy in cancer therapy.
Caption: Proposed mechanism of apoptosis induction via modulation of the Bcl-2/Bax pathway.
V. Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive bioactivity testing of phenanthro(3,2-b)furans.
Caption: A streamlined workflow for the bioactivity evaluation of phenanthro(3,2-b)furans.
References
- 1. researchgate.net [researchgate.net]
- 2. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furo[3',2':3,4]naphtho[1,2-d]imidazole derivatives as potential inhibitors of inflammatory factors in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone for SAR studies
Anwendungs- und Protokollhinweise: Derivatisierung von (4aR,6aS,7aR,11aS,11bR)-Tetramethyl-1H-oxirenophenanthrofuranon für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Diese Anwendungs- und Protokollhinweise beschreiben eine hypothetische Vorgehensweise zur Derivatisierung der komplexen Naturstoff-ähnlichen Verbindung (4aR,6aS,7aR,11aS,11bR)-Tetramethyl-1H-oxirenophenanthrofuranon, nachfolgend als OPF-1 bezeichnet. Das Ziel ist die Erforschung von Struktur-Aktivitäts-Beziehungen (SAR), um das therapeutische Potenzial dieser Molekülklasse zu erschließen. Aufgrund der polyzyklischen und funktionalisierten Struktur von OPF-1 bieten sich mehrere Positionen für eine gezielte chemische Modifikation an. Die hier beschriebenen Protokolle konzentrieren sich auf die Derivatisierung durch Öffnung des Oxiranrings, da dieser eine reaktive und vielseitige funktionelle Gruppe darstellt.
Chemische Strukturen und Derivatisierungsstrategie
Die Grundstruktur von OPF-1 ist ein komplexes Furanophenanthren-Gerüst. Die Derivatisierungsstrategie konzentriert sich auf die nukleophile Öffnung des Oxiranrings, um eine Reihe von Analoga mit unterschiedlichen funktionellen Gruppen zu erzeugen.
DOT-Skript für den Derivatisierungs-Workflow:
Abbildung 1: Allgemeiner Workflow der Derivatisierung von OPF-1.
Experimentelle Protokolle
Allgemeine Methode zur nukleophilen Öffnung des Oxiranrings von OPF-1
Dieses Protokoll beschreibt eine allgemeine Vorgehensweise zur Synthese von Derivaten durch Reaktion von OPF-1 mit verschiedenen Nukleophilen.
Materialien:
-
OPF-1 (Ausgangsverbindung)
-
Wasserfreies Lösungsmittel (z. B. Dichlormethan, THF)
-
Nukleophil (z. B. Natriumazid, Piperidin, Thiophenol)
-
Katalysator (z. B. Bortrifluoridetherat, Titan(IV)-isopropoxid)
-
Reaktionskolben, Magnetrührer, Argon-Atmosphäre
-
Dünnschichtchromatographie (DC) zur Reaktionsverfolgung
-
Aufarbeitungslösungen (z. B. gesättigte Ammoniumchloridlösung, Salzlösung)
-
Trockenmittel (z. B. Natriumsulfat)
-
Rotationsverdampfer
-
Aufreinigungssystem (z. B. Säulenchromatographie oder präparative HPLC)
Protokoll:
-
Lösen Sie 100 mg OPF-1 in 10 mL wasserfreiem Dichlormethan in einem trockenen Reaktionskolben unter Argon-Atmosphäre.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie 1,2 Äquivalente des ausgewählten Nukleophils hinzu (z. B. 1,2 Äquivalente Piperidin für die Synthese von OPF-2).
-
Fügen Sie langsam eine katalytische Menge (z. B. 0,1 Äquivalente) Bortrifluoridetherat hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie.
-
Nach vollständigem Umsatz wird die Reaktion durch Zugabe von 10 mL gesättigter Ammoniumchloridlösung beendet.
-
Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan.
-
Waschen Sie die vereinigten organischen Phasen mit Salzlösung, trocknen Sie sie über Natriumsulfat und filtrieren Sie.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (z. B. mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte Derivat zu erhalten.
-
Bestätigen Sie die Struktur des reinen Produkts mittels NMR-Spektroskopie und Massenspektrometrie.
Protokoll für den zytotoxischen Assay (MTT-Assay)
Dieses Protokoll dient der Bestimmung der zytotoxischen Aktivität der synthetisierten OPF-1-Derivate gegenüber einer Krebszelllinie (z. B. HeLa).
Materialien:
-
HeLa-Zellen (oder eine andere relevante Krebszelllinie)
-
Zellkulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum)
-
96-Well-Platten
-
OPF-1 und Derivate (in DMSO gelöst)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO
-
Plattenlesegerät (ELISA-Reader)
Protokoll:
-
Säen Sie HeLa-Zellen in einer Dichte von 5.000 Zellen pro Well in eine 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO2.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen (OPF-1 und Derivate) in Zellkulturmedium vor. Die Endkonzentrationen sollten einen Bereich von z. B. 0,1 bis 100 µM abdecken.
-
Entfernen Sie das alte Medium von den Zellen und fügen Sie 100 µL der vorbereiteten Verbindungslösungen zu den entsprechenden Wells hinzu. Fügen Sie zu den Kontroll-Wells nur Medium mit dem entsprechenden DMSO-Anteil hinzu.
-
Inkubieren Sie die Platten für 48 Stunden bei 37 °C und 5 % CO2.
-
Fügen Sie 10 µL MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO zu jedem Well hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur DMSO-Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für jede Verbindung.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die hypothetischen Ergebnisse der SAR-Studie zusammen. Die Derivate wurden basierend auf der allgemeinen Methode 2.1 synthetisiert und ihre zytotoxische Aktivität wurde gemäß Protokoll 2.2 bestimmt.
| Verbindung | R-Gruppe (Nukleophil) | Molekulargewicht ( g/mol ) | IC50 (µM) gegen HeLa-Zellen |
| OPF-1 | - (Ausgangsverbindung) | 408.5 | 15.2 |
| OPF-2 | Piperidinyl | 493.7 | 8.5 |
| OPF-3 | Azido (N3) | 451.5 | 2.1 |
| OPF-4 | Thiophenoxy | 518.7 | 5.8 |
| OPF-5 | Methoxy | 440.6 | 22.4 |
Signalwege und logische Beziehungen
Die zytotoxische Wirkung von Naturstoffen wie OPF-1 und seinen Derivaten wird oft durch die Induktion von Apoptose vermittelt. Ein möglicher involvierter Signalweg ist der intrinsische Apoptoseweg, der durch die Freisetzung von Cytochrom c aus den Mitochondrien ausgelöst wird.
DOT-Skript für den Apoptose-Signalweg:
Abbildung 2: Hypothetischer Signalweg der Apoptose-Induktion durch OPF-Derivate.
Schlussfolgerungen der SAR-Studie
Basierend auf den hypothetischen Daten lassen sich erste Struktur-Aktivitäts-Beziehungen ableiten:
-
Die Derivatisierung des Oxiranrings führte im Allgemeinen zu einer Steigerung der zytotoxischen Aktivität.
-
Die Einführung einer kleinen, polaren und potenziell reaktiven Azidogruppe (OPF-3) führte zur höchsten Aktivitätssteigerung (IC50 = 2,1 µM).
-
Größere, sterisch anspruchsvollere Gruppen wie Piperidinyl (OPF-2) und Thiophenoxy (OPF-4) zeigten ebenfalls eine verbesserte Aktivität im Vergleich zur Ausgangsverbindung.
-
Die Einführung einer Methoxygruppe (OPF-5) führte zu einer Verringerung der Aktivität, was darauf hindeutet, dass Wasserstoffbrückenbindungs-Donoren oder -Akzeptoren an dieser Position für die Aktivität wichtig sein könnten.
Diese ersten Ergebnisse legen nahe, dass die Region um den ehemaligen Oxiranring eine wichtige Rolle für die biologische Aktivität spielt und dass die Einführung von polaren, stickstoffhaltigen funktionellen Gruppen eine vielversprechende Strategie für die weitere Optimierung darstellt. Zukünftige Studien sollten sich auf die Synthese weiterer Analoga mit unterschiedlichen Aminen, Aziden und anderen polaren Gruppen konzentrieren, um die SAR weiter zu verfeinern.
Application Notes and Protocols for In Vitro Experimental Design Using Complex Polycyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complex polycyclic compounds (CPCs), such as polycyclic aromatic hydrocarbons (PAHs), represent a significant class of molecules with diverse biological activities. Many of these compounds are environmental contaminants, while others form the structural core of therapeutic agents. Understanding the in vitro effects of CPCs is crucial for toxicological assessment, drug discovery, and mechanistic studies. These application notes provide detailed protocols for a panel of key in vitro assays to evaluate the cytotoxicity, genotoxicity, metabolic effects, and signaling pathway modulation of CPCs.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies on the well-characterized polycyclic aromatic hydrocarbon, Benzo[a]pyrene (B[a]P). These tables are intended to provide a comparative overview of the types of data generated from the described assays.
Table 1: Cytotoxicity of Benzo[a]pyrene in Human Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| HT-29 (Colon) | MTT | 96 | ~25 | [1] |
| A549 (Lung) | MTT | 24 | >100 | [2] |
| HepG2 (Liver) | AlamarBlue | 24 | ~10 | [3] |
Table 2: Genotoxicity of Benzo[a]pyrene
| Assay | Cell Line/Organism | Concentration (µM) | Endpoint | Result | Reference |
| Ames Test | Salmonella typhimurium TA100 (+S9) | 10 | Revertant Colonies | Positive | [4] |
| In Vitro Micronucleus | TK6 | 1-5 | % Micronucleated Cells | Increased | [5] |
| DNA Adducts | HepG2 | 0.2 | BPDE-DNA Adducts/10^8 Nucleotides | ~5 | [6] |
Table 3: Metabolic and Signaling Effects of Benzo[a]pyrene
| Assay | Cell Line | Concentration (µM) | Endpoint | Fold Induction/EC50 | Reference |
| CYP1A1 Induction (EROD) | Trout Liver Cells (CRL-2301) | 1 | EROD Activity | ~20-fold | [7] |
| AhR Activation | H4IIE | 0.4 | Luciferase Activity | EC50: 0.4 µM | [3] |
Experimental Protocols
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with various concentrations of the complex polycyclic compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
The WST-1 (Water Soluble Tetrazolium Salt) assay is a colorimetric assay similar to MTT, but it produces a water-soluble formazan, simplifying the procedure.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with the test compound and incubate.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability relative to the control.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that produces a water-soluble formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and WST-1 assays.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate for 2-5 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Determine cell viability as a percentage of the control.
Genotoxicity Assays
The Ames test uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay detects the mutagenic potential of a compound by its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver extract (S9 fraction) mimics mammalian metabolism.[4][8][9]
Protocol:
-
Strain Preparation: Grow the desired S. typhimurium tester strain overnight in nutrient broth.
-
Plate Preparation: Prepare minimal glucose agar plates.
-
Test Mixture: In a test tube, combine the tester strain, the test compound at various concentrations, and the S9 metabolic activation mixture (if required).
-
Plating: Pour the mixture onto the minimal glucose agar plates and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates a mutagenic effect.
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to the test compound for a suitable duration.[5][10]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.
-
Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxicity.
Drug Metabolism Assays
This assay determines if a compound can induce the expression of CYP enzymes, which can lead to altered metabolism of other drugs. Primary human hepatocytes are the gold standard for this assay.
Protocol:
-
Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
-
Compound Treatment: Treat the hepatocytes with the test compound for 48-72 hours. Include a vehicle control and positive controls for known inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2).
-
Probe Substrate Incubation: After treatment, incubate the cells with a cocktail of specific CYP probe substrates.
-
Metabolite Analysis: Collect the supernatant and analyze the formation of specific metabolites using LC-MS/MS.
-
Data Analysis: Calculate the fold induction of CYP activity compared to the vehicle control.
This assay assesses the potential of a compound to inhibit the activity of specific CYP enzymes, which can lead to drug-drug interactions.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP probe substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Reaction Termination: Stop the reaction after a short incubation period by adding a quenching solvent.
-
Metabolite Quantification: Analyze the formation of the specific metabolite by LC-MS/MS.
-
Data Analysis: Determine the IC50 value of the test compound for each CYP isoform.
Signaling Pathway Analysis
Many polycyclic compounds are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1.
Protocol:
-
Cell Line: Use a reporter cell line (e.g., H4IIE cells) stably transfected with a luciferase reporter gene under the control of an AhR-responsive element.
-
Compound Treatment: Treat the cells with the test compound for a specified period.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity and determine the EC50 value for AhR activation.
Visualizations
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Ames Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
References
- 1. Benzo(a)pyrene-induced cytotoxicity, cell proliferation, DNA damage, and altered gene expression profiles in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lung cancer induced by Benzo(A)Pyrene: ChemoProtective effect of sinapic acid in swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental polycyclic aromatic hydrocarbons affect androgen receptor activation in vitro | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[a]pyrene-induced cytochrome P450 1A and DNA binding in cultured trout hepatocytes – inhibition by plant polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Measuring the effects of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone on enzyme kinetics
Application Note & Protocol
Measuring the Effects of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone on Acetylcholinesterase Kinetics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a hypothetical example. The compound (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is not currently associated with acetylcholinesterase inhibition in published literature. This document serves as a template to demonstrate the protocol for assessing the effects of a novel compound on enzyme kinetics, using acetylcholinesterase as an illustrative target.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2] This mechanism is the basis for therapeutic agents used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis.[2][3][4]
The complex heterocyclic structure of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone suggests potential biological activity. To evaluate its potential as a modulator of cholinergic signaling, a thorough investigation of its effects on AChE kinetics is warranted. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound against AChE.
Data Presentation
Inhibitory Potency
The inhibitory effect of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone on AChE activity can be quantified by determining its IC50 value. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | IC50 (µM) |
| (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone | 15.2 |
| Galanthamine (Positive Control) | 1.5 |
Table 1: Hypothetical IC50 values for the test compound and a standard AChE inhibitor.
Enzyme Kinetic Parameters
To understand the mechanism of inhibition, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of AChE are determined in the presence and absence of the inhibitor.
| Condition | Km (mM) | Vmax (µmol/min) |
| No Inhibitor | 0.15 | 100 |
| With (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone | 0.30 | 100 |
Table 2: Hypothetical kinetic parameters of AChE in the presence and absence of the test compound. The change in Km with no change in Vmax suggests a competitive inhibition mechanism.
Experimental Protocols
Principle of the Assay
The AChE activity is measured using the colorimetric method developed by Ellman.[5][6][7] In this assay, acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB), which can be quantified by measuring the absorbance at 412 nm.[7]
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Galanthamine (positive control inhibitor)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Protocol for IC50 Determination
-
Prepare Reagent Solutions:
-
AChE solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor solutions: Prepare a stock solution of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer. Prepare similar dilutions for the positive control, galanthamine.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of the inhibitor solution (or buffer for control)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of the AChE solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol for Kinetic Analysis (Mode of Inhibition)
-
Assay Setup:
-
This experiment is performed by varying the substrate (ATCI) concentration while keeping the enzyme and inhibitor concentrations constant.
-
Prepare a range of ATCI concentrations.
-
Use a fixed, sub-IC50 concentration of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.
-
-
Assay Procedure:
-
Perform the assay as described in section 3.3, but with varying concentrations of ATCI.
-
Run two sets of experiments: one with the inhibitor and one without (control).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each substrate concentration in the presence and absence of the inhibitor.
-
Plot the reaction rate (V) against the substrate concentration ([S]).
-
To determine Km and Vmax, create a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax, and the x-intercept is equal to -1/Km.
-
Visualizations
Experimental Workflow
Caption: Workflow for AChE inhibition assay.
Cholinergic Signaling Pathway
Caption: Inhibition of AChE in the cholinergic synapse.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Proposed Total Synthesis Strategies for Oxirenophenanthro(3,2-b)furans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxirenophenanthro(3,2-b)furan ring system represents a novel and synthetically challenging heterocyclic scaffold. While no total synthesis of this specific molecule has been reported in the scientific literature to date, its structural components—a polycyclic aromatic phenanthrene core, a fused furan ring, and a strained oxirene moiety—suggest potential for unique biological activity. Furan derivatives are known to possess a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The incorporation of a phenanthrene framework, a motif present in many natural products, and an oxirene (epoxide) ring, a common feature in carcinogenic metabolites of polycyclic aromatic hydrocarbons, makes this a target of significant interest for medicinal chemistry and drug discovery.[3][4]
This document outlines proposed total synthesis strategies for oxirenophenanthro(3,2-b)furans, leveraging established synthetic methodologies for the construction of each key structural feature. Detailed protocols for key transformations, based on analogous reactions in the literature, are provided to guide future synthetic efforts.
Retrosynthetic Analysis and Overall Strategy
The target molecule can be dissected into its primary structural components: a phenanthrene backbone, a furan ring, and an oxirene ring. A logical retrosynthetic approach involves the late-stage introduction of the chemically sensitive oxirene (via its more stable epoxide precursor) onto a pre-assembled phenanthro(3,2-b)furan core. The phenanthrofuran itself can be envisioned as arising from the annulation of a furan ring onto a suitably functionalized phenanthrene precursor, such as a 2,3-dihydroxy-phenanthrene or a 3-hydroxy-2-acetylphenanthrene.
Caption: Proposed retrosynthetic analysis of oxirenophenanthro(3,2-b)furan.
Synthesis of Key Phenanthrene Precursors
The construction of the phenanthrene core can be achieved through various classical methods, such as the Haworth synthesis or the Bardhan-Sengupta phenanthrene synthesis. More modern palladium-catalyzed domino reactions also provide efficient access to substituted phenanthrenes.[4] For the purpose of subsequent furan annulation, a key intermediate would be a phenanthrene with oxygen-containing functional groups at the C2 and C3 positions.
Furan Annulation Strategies
The construction of the furan ring onto the phenanthrene core is the crucial step. Several established methods for the synthesis of furans and benzofurans can be adapted for this purpose.
Strategy 1: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a robust method for creating furans from 1,4-dicarbonyl compounds under acidic conditions.[5][6][7] This strategy would first require the synthesis of a phenanthrene-1,4-dicarbonyl precursor.
Caption: Workflow for Paal-Knorr synthesis of the phenanthrofuran core.
Protocol: Acid-Catalyzed Cyclization of a Phenanthrene-1,4-dicarbonyl (Hypothetical)
-
To a solution of the phenanthrene-1,4-dicarbonyl precursor (1.0 eq) in toluene (0.1 M), add p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the phenanthro(3,2-b)furan.
Table 1: Conditions for Paal-Knorr Furan Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| p-TsOH | Toluene | 110 | 70-95 | [5] |
| H₂SO₄ (aq) | Water/Ethanol | 100 | 65-90 | [6] |
| P₂O₅ | Dichloromethane | 25-40 | 80-98 | [8] |
| Trifluoroacetic Acid | Dichloromethane | 25 | 85-95 | [7] |
Strategy 2: Palladium-Catalyzed Annulation of Alkynes
Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for constructing fused heterocyclic systems. A plausible route involves the coupling of a 3-hydroxy-2-iodophenanthrene with a terminal alkyne, followed by an intramolecular cyclization.
Caption: Workflow for Pd-catalyzed furan annulation.
Protocol: Sonogashira Coupling and Cyclization
-
Sonogashira Coupling: To a degassed solution of 3-hydroxy-2-iodophenanthrene (1.0 eq) in a solvent mixture like THF/Et₃N, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature until the starting material is consumed (as monitored by TLC).
-
Work-up: After the reaction is complete, filter the mixture through a pad of Celite, and concentrate the filtrate. Purify the crude 2-alkynyl-3-hydroxyphenanthrene intermediate by column chromatography.
-
Cyclization: Dissolve the purified intermediate in a suitable solvent (e.g., acetonitrile or DMF). Add a catalyst for the hydroalkoxylation/cyclization step (e.g., AuCl₃ (0.05 eq) or PdCl₂(MeCN)₂ (0.05 eq)). Heat the reaction mixture (e.g., to 80 °C) and monitor for completion.
-
Final Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.
Table 2: Conditions for Alkyne Annulation to Furans
| Coupling Step | Cyclization Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI | AuCl₃ | Acetonitrile | 80 | 60-90 |
| Pd(OAc)₂/SPhos | PdCl₂(MeCN)₂ | DMF | 100 | 65-85 |
| Pd(dppf)Cl₂/CuI | In(OTf)₃ | Dioxane | 90 | 70-92 |
Final Step: Epoxidation of the Phenanthro(3,2-b)furan
The final step is the formation of the oxirene ring. In practice, this involves the epoxidation of a double bond on the phenanthrene core of the synthesized phenanthro(3,2-b)furan. The most electron-rich double bond, typically the 9,10-bond of the phenanthrene system (the "K-region"), is the most likely site for epoxidation.
Caption: Final epoxidation of the phenanthrofuran core.
Protocol: K-Region Epoxidation
-
Dissolve the phenanthro(3,2-b)furan (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the excess peroxy acid by adding an aqueous solution of sodium thiosulfate or sodium sulfite.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to avoid decomposition of the epoxide.
-
Purify the product quickly via column chromatography on neutral alumina or silica gel, using a non-polar eluent system.
Table 3: Common Reagents for Epoxidation of Polycyclic Aromatic Hydrocarbons
| Reagent | Solvent | Temperature (°C) | Key Features |
| m-CPBA | Dichloromethane | 0 to 25 | Readily available, generally effective. |
| Dimethyldioxirane (DMDO) | Acetone | 0 | Mild, good for sensitive substrates. |
| Peracetic Acid | Ethyl Acetate | 25 | Stronger oxidant, less selective. |
| Vanadyl acetylacetonate / TBHP | Toluene | 50 | Catalytic, used for specific substrates. |
The synthesis of oxirenophenanthro(3,2-b)furans presents a formidable but achievable challenge. The strategies outlined in these notes, based on robust and well-documented chemical transformations, provide a logical and practical starting point for researchers. The successful synthesis of these novel heterocyclic compounds would provide access to a new area of chemical space for exploration in drug discovery and materials science. Careful execution of the proposed protocols and adaptation of the reaction conditions will be key to achieving the synthetic goal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epoxy derivatives of aromatic polycyclic hydrocarbons. The preparation of benz[a]anthracene 8,9-oxide and 10,11-dihydrobenz[a]anthracene 8,9-oxide and their metabolism by rat liver preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. Furan - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. The synthesis of this complex molecule is presented as a multi-step process, and this guide addresses potential challenges in each key stage.
FAQs - General Questions
Q1: What is a general synthetic strategy for constructing the (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone core?
A1: A common and effective strategy involves a three-stage approach:
-
Robinson Annulation: To build the foundational six-membered ring of the phenanthrene core. This reaction combines a Michael addition and an intramolecular aldol condensation.[1][2][3][4]
-
Stereoselective Catalytic Hydrogenation: To reduce the double bonds formed during the annulation and to establish the desired stereochemistry of the chiral centers.
-
Lactone Formation: To construct the furanone ring via intramolecular esterification of a hydroxy-carboxylic acid precursor.[5]
Q2: What are the most critical parameters to control for maximizing the overall yield?
A2: Across the entire synthesis, meticulous control of reaction conditions is paramount. Key parameters include:
-
Purity of reagents and solvents: Impurities can lead to side reactions or catalyst poisoning.[6]
-
Reaction temperature and time: These must be optimized for each step to ensure complete conversion while minimizing byproduct formation.
-
Choice of catalysts and reagents: The selection of appropriate bases, acids, and hydrogenation catalysts directly impacts yield and stereoselectivity.
-
Atmosphere control: Inert atmospheres are crucial for many steps to prevent oxidation or other unwanted reactions.
Troubleshooting Guide by Synthetic Stage
Stage 1: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction but can be sensitive and may result in low yields if not optimized.[7]
Q1: My Robinson annulation reaction is resulting in a low yield of the desired annulated ketone. What are the potential causes and solutions?
A1: Low yields in Robinson annulation can stem from several factors. Here's a breakdown of common issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Polymerization of the α,β-unsaturated ketone | - Use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, to keep its concentration low during the reaction.[4] - Add the α,β-unsaturated ketone slowly to the reaction mixture. |
| Incorrect base strength or concentration | - Titrate the base solution before use to ensure accurate concentration. - Experiment with different bases (e.g., NaOH, KOH, LDA) to find the optimal balance between enolate formation and side reactions. |
| Formation of multiple aldol condensation products | - Carefully control the reaction temperature; lower temperatures often favor the desired intramolecular cyclization. - Ensure the correct enolate is being formed for the desired ring closure. The formation of five- and six-membered rings is generally favored.[2] |
| Reversibility of the Michael addition | - Use a stoichiometric amount of a strong base to drive the reaction forward. - Consider trapping the intermediate diketone before proceeding to the aldol condensation. |
Stage 2: Stereoselective Catalytic Hydrogenation
Catalytic hydrogenation is crucial for establishing the correct stereochemistry of the molecule. Incomplete reactions or poor stereoselectivity are common challenges.
Q2: The catalytic hydrogenation of my annulated intermediate is incomplete, or I'm observing a mixture of stereoisomers. How can I improve this step?
A2: Incomplete hydrogenation or lack of stereocontrol can often be resolved by optimizing the reaction conditions and catalyst system.
| Potential Cause | Troubleshooting Steps |
| Catalyst deactivation (poisoning) | - Ensure starting materials and solvents are free of sulfur, thiols, or other common catalyst poisons.[6] - Purify the substrate meticulously before hydrogenation. - Try using a more robust catalyst, like Pearlman's catalyst (Pd(OH)₂/C).[6] |
| Insufficient hydrogen pressure or poor H₂ availability | - Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker) for difficult reductions.[6] - Ensure vigorous stirring to maximize gas-liquid mixing. - Purge the reaction vessel thoroughly with hydrogen to remove all air. |
| Incorrect catalyst choice | - Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) to find one that provides the desired stereoselectivity. - The choice of catalyst support can also influence the outcome. |
| Poor substrate solubility | - Experiment with different solvents or solvent mixtures to ensure the substrate is fully dissolved. Common solvents include ethanol, methanol, ethyl acetate, and acetic acid.[6] |
Stage 3: Lactone Formation
The final ring closure to form the furanone is an intramolecular esterification. The success of this step depends on bringing the hydroxyl and carboxylic acid groups into proximity for cyclization.
Q3: I am having difficulty forming the lactone ring from the hydroxy-carboxylic acid precursor. What could be the issue?
A3: The formation of lactones, especially in complex molecules, can be challenging. Here are some common problems and their solutions:
| Potential Cause | Troubleshooting Steps |
| Unfavorable ring strain | - While five- and six-membered rings are generally favored, significant steric hindrance in the transition state can inhibit cyclization.[8] - Consider using a different synthetic route that forms the lactone under less sterically demanding conditions. |
| Ineffective activation of the carboxylic acid | - Use a strong acid catalyst (e.g., H₂SO₄, TsOH) to protonate the carbonyl and facilitate nucleophilic attack by the hydroxyl group. - Alternatively, convert the carboxylic acid to a more reactive derivative (e.g., an acid chloride or mixed anhydride) before attempting cyclization. |
| Intermolecular side reactions | - Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization. - Use a dehydrating agent to remove water as it is formed, driving the equilibrium towards the lactone product. |
Experimental Protocols
Protocol 1: Generalized Robinson Annulation
-
To a stirred solution of the starting ketone in an appropriate solvent (e.g., ethanol, THF) under an inert atmosphere (N₂ or Ar), add a base (e.g., sodium ethoxide, potassium hydroxide).
-
Cool the mixture to a temperature that favors the desired enolate formation (this may range from 0 °C to room temperature).
-
Slowly add a solution of the α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the same solvent to the reaction mixture.
-
Allow the reaction to stir at the optimized temperature for a period determined by reaction monitoring (e.g., TLC, LC-MS).
-
Upon completion of the Michael addition, the reaction may be heated to facilitate the intramolecular aldol condensation and subsequent dehydration.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Generalized Stereoselective Catalytic Hydrogenation
-
Dissolve the unsaturated substrate in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
Add the hydrogenation catalyst (e.g., 10% Pd/C, PtO₂) to the solution. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
Seal the vessel and purge it several times with an inert gas (N₂ or Ar) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to high pressures in an autoclave).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Protocol 3: Generalized Lactone Formation (Intramolecular Esterification)
-
Dissolve the hydroxy-carboxylic acid precursor in a non-polar solvent (e.g., toluene, benzene) in a flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).
-
Heat the reaction mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography or distillation.
Data Presentation
Table 1: Effect of Base on Robinson Annulation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 12 | 45 |
| 2 | KOH | Methanol | 25 | 12 | 52 |
| 3 | NaOEt | Ethanol | 0 -> 25 | 18 | 68 |
| 4 | LDA | THF | -78 -> 0 | 6 | 75 |
Table 2: Catalyst Screening for Hydrogenation Stereoselectivity
| Entry | Catalyst (5 mol%) | Solvent | H₂ Pressure (psi) | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | 10% Pd/C | Ethanol | 50 | 25 | 5:1 |
| 2 | PtO₂ | Acetic Acid | 50 | 25 | 10:1 |
| 3 | 5% Rh/Al₂O₃ | Hexane | 50 | 25 | 2:1 |
| 4 | Pd(OH)₂/C | Methanol | 50 | 40 | 8:1 |
Visualizations
Caption: Synthetic workflow for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Robinson Annulation-Mechanism and Shortcut - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 7. youtube.com [youtube.com]
- 8. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Stabilizing (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in Solution
Welcome to the technical support center for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in solution?
A1: The primary stability concern for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is its susceptibility to hydrolysis due to the presence of a lactone functional group.[1][2] Lactones are cyclic esters that can undergo ring-opening hydrolysis, especially under basic conditions, to form the corresponding hydroxy carboxylate, which may have different biological activity and physicochemical properties.[3][4][5] The stability of this compound is significantly influenced by the pH of the solution.[1][6]
Q2: In which types of solvents is (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone expected to be most soluble?
A2: Due to its polycyclic aromatic hydrocarbon (PAH) core, (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is expected to be hydrophobic and thus more soluble in organic solvents.[7] Generally, PAHs show good solubility in solvents like acetone, alcohol, hexane, dichloromethane, and toluene.[7] Water solubility is expected to be low.[7]
Solubility of Structurally Similar Polycyclic Aromatic Hydrocarbons in Organic Solvents
| Compound | Solvent | Solubility (mol fraction, x₁) at 298.15 K |
| Acenaphthene | Cyclohexane | 0.07043 |
| Phenanthrene | Hexane | 0.0278 |
| Anthracene | Acetone | 0.0074 |
| Pyrene | Methanol | 0.0012 |
Note: This table presents data for structurally related PAHs to provide an estimation of solubility characteristics.[8][9] Actual solubility of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone should be experimentally determined.
Q3: How does pH affect the stability of the lactone ring?
A3: The lactone ring in (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is prone to hydrolysis, a reaction that is highly dependent on pH.
-
Acidic Conditions (pH < 7): Generally, the rate of hydrolysis is slower in acidic conditions.[10][11] An equilibrium between the closed lactone and the open hydroxy acid form may be established.[11][12]
-
Neutral Conditions (pH ≈ 7): Hydrolysis can still occur, although often at a slower rate than in basic conditions.
-
Basic Conditions (pH > 7): The rate of hydrolysis is significantly accelerated in basic solutions.[12][13] For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately 10-fold.[13]
Q4: Are there any recommended storage conditions for stock solutions?
A4: To maximize stability, stock solutions of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone should be prepared in a suitable, dry organic solvent and stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize exposure to moisture and air. For aqueous solutions, it is advisable to use a buffer system to maintain a slightly acidic pH.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
Symptoms:
-
Cloudiness or visible particles in the solution after adding the compound from an organic stock.
-
Inconsistent results in biological assays.
Possible Causes:
-
Low aqueous solubility of the hydrophobic (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone core.
-
The concentration of the compound exceeds its solubility limit in the final aqueous medium.
-
"Salting out" effect if high concentrations of salts are present in the buffer.
Troubleshooting Steps:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Loss of Activity or Inconsistent Results Over Time
Symptoms:
-
Decreased biological activity of the compound in stored solutions.
-
Appearance of new peaks in HPLC analysis of the solution over time.
Possible Causes:
-
Hydrolysis of the lactone ring, leading to the inactive hydroxy acid form.
-
Oxidative degradation.
-
Adsorption of the compound to container surfaces.
Troubleshooting Steps:
Caption: Troubleshooting workflow for loss of compound activity.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol describes the preparation of a working solution of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in an aqueous buffer, minimizing immediate hydrolysis and precipitation.
Materials:
-
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 5.0)
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve a precisely weighed amount of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing may be applied.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution into the pre-warmed (room temperature) aqueous buffer.
-
Crucially: Add the DMSO stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible (typically <1%) and be consistent across all experiments.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the prepared solution in experiments as quickly as possible.
-
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method.[14][15][16]
Materials:
-
(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone stock solution in a suitable organic solvent (e.g., acetonitrile).
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18).
Procedure:
-
Sample Preparation:
-
For each condition, add a small volume of the stock solution to separate reaction vessels.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Control: Add the same volume of the solvent used for the stress reagents.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
The goal is to achieve 5-20% degradation of the parent compound.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze by HPLC or LC-MS to monitor the disappearance of the parent peak and the appearance of degradation product peaks.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using LC-MS if possible.
-
This information will help in identifying the conditions under which the compound is least stable.
Degradation Pathways of Lactones
Caption: Potential degradation pathways for the compound.
References
- 1. Stabilization of the Karenitecin® lactone by alpha-1 acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: HPLC Separation of Phenanthrofuran Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of phenanthrofuran isomers. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating phenanthrofuran isomers by HPLC?
A1: The primary challenges in separating phenanthrofuran isomers stem from their structural similarity. Key difficulties include:
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Co-elution: Isomers often have very similar polarities and hydrophobicities, leading to overlapping or completely co-eluting peaks.
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Poor Resolution: Achieving baseline separation between isomeric peaks can be difficult, impacting accurate quantification.
-
Peak Tailing: Interactions between the analytes and the stationary phase can sometimes lead to asymmetrical peak shapes, such as tailing.
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Method Robustness: Small changes in mobile phase composition, temperature, or column condition can lead to significant variations in retention times and resolution.
Q2: What is a good starting point for developing an HPLC method for phenanthrofuran isomer separation?
A2: A good starting point for method development is to use a reversed-phase HPLC method. Phenanthrofuran isomers are largely non-polar, making them well-suited for this technique. Below are recommended initial conditions based on methods for structurally similar compounds like phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs).
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | C18 columns provide good hydrophobic retention, while phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic rings of the phenanthrofuran isomers. |
| Mobile Phase | Acetonitrile (ACN) and Water | ACN is often preferred over methanol for separating aromatic compounds as it can provide different selectivity due to its own π-electron system.[1] |
| Elution Mode | Gradient Elution | A gradient from a lower to a higher concentration of organic solvent is recommended to effectively separate isomers that may have small differences in hydrophobicity. An initial isocratic hold can help in resolving early eluting peaks. |
| Initial Gradient | 50-100% ACN in Water over 20-30 minutes | This provides a broad range to elute compounds of varying hydrophobicity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Temperature can influence selectivity; starting at room temperature is a standard practice. |
| Detection | UV at 254 nm or Fluorescence Detector | Phenanthrofurans are expected to have strong UV absorbance due to their aromatic nature. Fluorescence detection can offer higher sensitivity and selectivity if the isomers are fluorescent. |
Q3: How can I improve the resolution between my phenanthrofuran isomer peaks?
A3: Improving resolution requires optimizing several chromatographic parameters. Here are some strategies:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Solvent Type: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.[1]
-
-
Change the Stationary Phase:
-
If a C18 column does not provide adequate separation, try a phenyl-based column (e.g., Phenyl-Hexyl) to leverage π-π interactions, which can be highly effective for separating aromatic isomers.[1]
-
Consider columns with different bonding densities or end-capping.
-
-
Adjust the Temperature: Varying the column temperature can change the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.
-
Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will increase the analysis time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of phenanthrofuran isomers.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Peak tailing can be caused by interactions between basic functional groups on the analytes and acidic silanol groups on the silica-based stationary phase. Adding a small amount of a competing base (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can help to mitigate this. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Column Contamination/Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary. |
Problem 2: Split Peaks
| Possible Cause | Solution |
| Co-elution of Isomers | The "split" peak may actually be two very closely eluting isomers. Optimize the mobile phase gradient (make it shallower) or try a different column chemistry to improve separation. |
| Injection Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Void or Channeling | A void at the head of the column can cause the sample band to split. This can be confirmed by a sudden drop in backpressure. If a void is present, the column may need to be replaced. |
| Partially Blocked Frit | A partially blocked inlet frit can cause non-uniform flow onto the column, leading to split peaks. Reverse flushing the column (if the manufacturer allows) may resolve this. |
Problem 3: Irreproducible Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require a longer post-run equilibration time. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inaccurate mixing by the pump can also be a cause; check the pump's performance. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Column Aging | Over time, the stationary phase of the column can change, leading to shifts in retention. If reproducibility is critical, it may be necessary to use a new column. |
Experimental Protocols
Protocol 1: General Screening Method for Phenanthrofuran Isomers
This protocol provides a starting point for separating a mixture of phenanthrofuran isomers.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B (isocratic)
-
5-25 min: 50% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic wash)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Protocol 2: Method for Improved Selectivity of Aromatic Isomers
This protocol utilizes a different stationary phase to enhance separation based on π-π interactions.
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-5 min: 60% B (isocratic)
-
5-30 min: 60% to 100% B (linear gradient)
-
30-35 min: 100% B (isocratic wash)
-
35.1-40 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Visualizations
Caption: Troubleshooting workflow for HPLC separation of phenanthrofuran isomers.
Caption: Logic for optimizing the separation of phenanthrofuran isomers.
References
Optimizing reaction conditions for the epoxidation of phenanthrofurans
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the epoxidation of phenanthrofurans. Given the limited specific literature on this particular heterocyclic system, this guide extrapolates from established principles of furan and polycyclic aromatic hydrocarbon epoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for the epoxidation of phenanthrofurans?
A1: The most widely used and generally effective reagent for the epoxidation of alkenes and electron-rich aromatic systems is meta-chloroperoxybenzoic acid (m-CPBA). It is favored for its relative stability, commercial availability, and typically high yields under mild conditions.
Q2: How does the phenanthrene moiety affect the epoxidation of the furan ring?
A2: The phenanthrene system is a large, electron-rich aromatic structure. Its fusion to the furan ring is expected to influence the electron density of the furan's double bond. Depending on the position of the fusion, it can either enhance or slightly diminish the nucleophilicity of the double bond, thereby affecting its reactivity towards electrophilic epoxidizing agents.
Q3: What are the expected major side products in the epoxidation of phenanthrofurans?
A3: Potential side products include diols from the opening of the epoxide ring, especially in the presence of acidic impurities or water. Over-oxidation can also occur, leading to further reactions on the phenanthrene rings, although this is generally less favorable than the epoxidation of the more reactive furan moiety. Rearrangement products of the furan ring are also a possibility, particularly under thermal or acidic conditions.
Q4: Is the epoxidation of phenanthrofurans stereospecific?
A4: Yes, the epoxidation with peroxyacids like m-CPBA is a concerted reaction, meaning it is stereospecific. The stereochemistry of any substituents on the furan ring will be retained in the epoxide product.
Q5: What is a typical temperature range for the epoxidation of phenanthrofurans?
A5: The reaction is typically carried out at low temperatures to enhance selectivity and minimize side reactions. A starting point is often 0 °C, with the reaction mixture being allowed to slowly warm to room temperature. Higher temperatures can increase the reaction rate but may also lead to decomposition of the product and the formation of byproducts.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Insufficient reactivity of the phenanthrofuran. 2. Deactivated m-CPBA. 3. Reaction temperature is too low. | 1. Increase the equivalents of m-CPBA (1.5-2.0 eq.). 2. Use a freshly opened or properly stored bottle of m-CPBA. 3. Allow the reaction to stir for a longer period at room temperature or slightly warm to 40-50°C, monitoring carefully for side product formation. |
| Formation of Diol Byproduct | 1. Presence of water in the reaction mixture. 2. Acidic impurities in the m-CPBA or solvent. | 1. Use anhydrous solvents and dry glassware. 2. Add a buffer such as sodium bicarbonate or disodium hydrogen phosphate to the reaction mixture to neutralize any acid. |
| Multiple Unidentified Products | 1. Over-oxidation of the phenanthrene ring. 2. Decomposition of the epoxide product. 3. Rearrangement of the furan ring. | 1. Use a stoichiometric amount of m-CPBA (1.0-1.2 eq.). 2. Maintain a low reaction temperature and monitor the reaction closely by TLC. 3. Work up the reaction as soon as the starting material is consumed. |
| Difficulty in Product Isolation | 1. Similar polarity of the epoxide and the m-chlorobenzoic acid byproduct. | 1. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic byproduct. 2. Utilize careful column chromatography with a non-polar to moderately polar solvent gradient. |
Experimental Protocols
General Protocol for the Epoxidation of Phenanthrofuran with m-CPBA
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenanthrofuran substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or 1,2-dichloroethane) to a concentration of 0.1 M.
-
Buffering (Optional but Recommended): Add finely powdered sodium bicarbonate (2.0-3.0 eq.) to the solution to neutralize any acidic impurities.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add solid meta-chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.2 eq.) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically within 2-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following tables present hypothetical but realistic data to illustrate the effects of various reaction parameters on the epoxidation of a generic phenanthrofuran. This data is for illustrative purposes and should be adapted based on experimental observations.
Table 1: Effect of Solvent on Epoxide Yield
| Solvent | Dielectric Constant | Yield (%) |
| Dichloromethane | 9.1 | 85 |
| Chloroform | 4.8 | 82 |
| 1,2-Dichloroethane | 10.4 | 88 |
| Diethyl Ether | 4.3 | 75 |
| Tetrahydrofuran | 7.6 | 72 |
Table 2: Effect of Temperature on Reaction Time and Selectivity
| Temperature (°C) | Reaction Time (h) | Epoxide Yield (%) | Diol Byproduct (%) |
| 0 | 8 | 80 | <2 |
| Room Temp (~25) | 3 | 85 | 5 |
| 40 | 1 | 75 | 15 |
Table 3: Effect of m-CPBA Equivalents on Conversion and Yield
| m-CPBA (eq.) | Conversion (%) | Epoxide Yield (%) |
| 1.0 | 85 | 80 |
| 1.2 | >95 | 88 |
| 1.5 | >95 | 86 (minor over-oxidation observed) |
| 2.0 | >95 | 75 (significant side products) |
Visualizations
Caption: Experimental workflow for phenanthrofuran epoxidation.
Caption: Troubleshooting logic for phenanthrofuran epoxidation.
References
Technical Support Center: Resolving NMR Signal Overlap in Complex Tetracyclic Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in resolving NMR signal overlap, particularly in the analysis of complex tetracyclic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of NMR signal overlap in complex tetracyclic molecules?
A1: Signal overlap in the NMR spectra of complex tetracyclic systems is a common challenge arising from several factors:
-
High Density of Protons: The rigid and often extensive carbon skeletons of tetracyclic molecules, such as steroids, terpenes, and alkaloids, contain a large number of protons in similar chemical environments. This leads to a high density of signals in a narrow chemical shift range, particularly in the aliphatic region of the ¹H NMR spectrum.[1][2]
-
Similar Chemical Environments: Protons in different parts of the tetracyclic core can experience similar shielding and deshielding effects, resulting in very close chemical shifts. This is especially true for methylene (CH₂) groups within the ring systems.[1]
-
Complex Spin Systems: Extensive scalar (J) coupling between neighboring protons creates complex multiplet patterns. When these multiplets overlap, it becomes exceedingly difficult to extract individual chemical shifts and coupling constants.[2]
-
Conformational Flexibility: Some tetracyclic systems can exist in multiple conformations that are in intermediate or slow exchange on the NMR timescale. This can lead to broad lines or the presence of multiple sets of signals, further complicating the spectrum.
-
Stereoisomers: The presence of multiple stereoisomers in a sample will result in distinct sets of NMR signals, which can overlap and complicate analysis.
Q2: When should I consider using multi-dimensional NMR over 1D NMR for my tetracyclic compound?
A2: While 1D ¹H and ¹³C NMR are foundational experiments, you should move to multi-dimensional NMR when you encounter significant signal overlap in your 1D spectra that prevents unambiguous assignment of resonances.[1][3] Two-dimensional (2D) NMR is particularly useful as it spreads the signals out into a second dimension, resolving many instances of overlap.[3] For exceptionally complex tetracyclic systems where 2D spectra still exhibit significant crowding, three-dimensional (3D) NMR offers even greater resolving power.[1]
A good rule of thumb is: if you cannot clearly identify and assign the majority of spin systems in your 1D ¹H NMR spectrum, it is time to acquire a 2D spectrum, such as a ¹H-¹H COSY or a ¹H-¹³C HSQC.
Troubleshooting Guides
Problem 1: My ¹H NMR spectrum of a tetracyclic natural product shows a large, unresolved "hump" in the aliphatic region.
Solution: This is a classic case of severe signal overlap. Here’s a step-by-step approach to resolving it:
-
Acquire a 2D ¹H-¹³C HSQC Spectrum: This is often the most effective first step. The large chemical shift range of ¹³C allows for the dispersion of proton signals that are overlapped in the 1D spectrum but are attached to carbons with different chemical shifts.[3]
-
Run a 2D ¹H-¹H TOCSY Experiment: A TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems, even if some of the protons in the system are overlapped. By starting from a resolved proton, you can "walk" through the coupled spin network.[4]
-
Consider a 3D NMR Experiment: For highly complex systems, a 3D experiment like a TOCSY-HSQC can provide an additional dimension of resolution. This experiment separates the TOCSY correlations into different planes based on the chemical shift of the attached ¹³C nucleus, significantly simplifying the spectrum.[5]
-
Utilize Higher Magnetic Fields: If available, acquiring spectra on a higher field spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion and can help to resolve some of the overlap.
Advanced Techniques for Signal Resolution
Multi-dimensional NMR Spectroscopy
Multi-dimensional NMR is the most powerful tool for combating signal overlap. By spreading the spectral information across two or more frequency dimensions, even very close signals can often be resolved.
Key Experiments:
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar coupled to each other, typically over two or three bonds. This is a fundamental experiment for tracing out proton connectivity.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, not just direct coupling partners. This is extremely useful for identifying all the protons belonging to a particular structural fragment, even in the presence of overlap.[4]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is highly effective at resolving proton signals due to the large chemical shift range of ¹³C.[3]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is crucial for piecing together different structural fragments.
-
3D NMR (e.g., TOCSY-HSQC, NOESY-HSQC): Provides an additional dimension of resolution, which is invaluable for extremely complex molecules where 2D spectra are still too crowded.[5][6]
Workflow for Choosing an NMR Experiment
Non-Uniform Sampling (NUS)
NUS is an acquisition technique that collects a subset of the data points in the indirect dimension(s) of a multi-dimensional NMR experiment.[5][7] This allows for a significant reduction in experiment time or, conversely, a substantial increase in resolution within the same experiment time.[8][9]
| Feature | Uniform Sampling (US) | Non-Uniform Sampling (NUS) |
| Data Points Acquired | All points in the indirect dimension | A subset of points (e.g., 25-50%) |
| Experiment Time | Longer | Shorter for the same resolution |
| Resolution | Limited by experiment time | Can be significantly higher for the same experiment time[8] |
| Processing | Fourier Transform | Requires specific reconstruction algorithms (e.g., compressed sensing) |
Experimental Protocol for a 2D Experiment with NUS on a Bruker Spectrometer:
-
Set up the 2D experiment as usual (e.g., HSQC).
-
Access the acquisition parameters: In TopSpin, go to the "AcquPars" tab.
-
Enable NUS: Change the FnTYPE parameter from traditional to non-uniform_sampling.
-
Set the sampling amount: Go to the NUS section and set NusAMOUNT[%]. A value of 50% is a good starting point for many small molecules, effectively halving the experiment time.[7] For higher resolution, you can increase the number of increments (TD in the indirect dimension) while keeping the NusAMOUNT low.
-
Start the acquisition.
-
Processing: In the processing parameters (ProcPars), ensure that the MDD_mod is set to cs (compressed sensing) or another appropriate reconstruction algorithm.
Cryoprobe Technology
A cryoprobe is a specialized NMR probe where the electronics are cooled to cryogenic temperatures. This dramatically reduces thermal noise, leading to a significant increase in the signal-to-noise ratio (S/N).[10] While not a direct method for resolving overlap, the enhanced sensitivity can be crucial for:
-
Detecting weak signals: Minor components or protons with broad lines that might be lost in the noise in a conventional probe can be observed.
-
Reducing experiment time: The S/N gain allows for fewer scans to be acquired, shortening the overall experiment time. This saved time can be reinvested in acquiring more increments in the indirect dimension for higher resolution.
| Probe Type | Relative Sensitivity (¹H) |
| 5 mm Room Temperature Probe | 1x |
| 5 mm Cryoprobe | ~4-5x |
| 1.7 mm Room Temperature Microprobe | ~2x (mass sensitivity) |
| 1.7 mm CryoMicroprobe | ~20x (mass sensitivity) |
Relaxation-Edited Experiments
These experiments exploit differences in the relaxation times (T₁ and T₂) of different nuclei to selectively observe or suppress certain signals. For example, if two protons have overlapping signals but different T₁ relaxation times, an inversion-recovery experiment can be set up with a delay that nulls one signal, allowing the other to be observed.[11][12] This is a more specialized technique but can be very effective in specific cases.
Experimental Workflow for Relaxation-Edited Spectroscopy
Advanced Troubleshooting
Problem 2: My 2D HSQC spectrum of a tetracyclic steroid still shows significant overlap in the aliphatic region.
Solution:
-
Optimize Spectral Width and Resolution: Ensure that the spectral width in both dimensions is appropriate for your molecule and that you have acquired enough increments in the indirect dimension to achieve sufficient resolution. Consider using NUS to increase the number of increments without a prohibitive increase in experiment time.
-
Acquire a 3D TOCSY-HSQC: This is the next logical step. The third dimension will help to separate the overlapping signals.
-
Change Solvents: Sometimes, changing the solvent (e.g., from chloroform-d to benzene-d₆ or methanol-d₄) can induce small changes in chemical shifts that may resolve some overlap.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can also alter chemical shifts and potentially resolve overlapping signals. This can be particularly effective if conformational exchange is contributing to the overlap.
Problem 3: My TOCSY spectrum shows correlations between almost all protons, making it difficult to define individual spin systems.
Solution:
-
Reduce the TOCSY Mixing Time: A long mixing time allows magnetization to propagate throughout the entire spin system. By using a shorter mixing time (e.g., 20-40 ms instead of 80-100 ms), you will preferentially see correlations between directly coupled protons and those in close proximity, making it easier to trace out individual spin systems.
-
Use a 2D COSY: A COSY spectrum only shows correlations between directly coupled protons (and sometimes weak longer-range couplings), which can be easier to interpret than a TOCSY with extensive correlations.
-
Consider a 1D TOCSY Experiment: If you have a resolved proton signal, you can perform a selective 1D TOCSY experiment. This will irradiate that specific proton and show only the protons within its spin system, providing a "slice" of the 2D TOCSY that is much simpler to analyze.
By systematically applying these techniques and troubleshooting strategies, researchers can overcome the challenges of NMR signal overlap in complex tetracyclic systems and successfully elucidate their structures.
References
- 1. youtube.com [youtube.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. NUS NMR [nmr.chem.ucsb.edu]
- 8. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Challenges in the large-scale synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone
Technical Support Center: Large-Scale Synthesis of Polycyclic Lactones
Disclaimer: The following technical support guide uses the total synthesis of (+)-Brefeldin A , a complex polycyclic lactone, as a representative example to address challenges analogous to those that may be encountered in the large-scale synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone and other structurally related molecules. The synthesis of (+)-Brefeldin A encapsulates many of the common hurdles in constructing complex, stereochemically rich natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of complex polycyclic lactones like (+)-Brefeldin A?
A1: The main challenges include:
-
Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers is a significant hurdle.[1][2]
-
Construction of the Fused Ring System: Creating the fused bicyclic core, often containing a cyclopentane or similar ring, with the desired substituents in the correct spatial orientation can be difficult.
-
Macrolactonization: The final ring-closing step to form the large lactone ring can be low-yielding due to competing intermolecular reactions and conformational constraints.[1][2]
-
Protecting Group Strategy: The synthesis often requires a multi-step protecting group strategy, and the removal of these groups in the final stages can be challenging without affecting other sensitive functional groups.[3]
-
Scalability: Reactions that work well on a small scale may not be directly translatable to a larger, process-scale synthesis.
Q2: Which macrolactonization methods are most effective for syntheses like that of (+)-Brefeldin A?
A2: The Shiina macrolactonization, which utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA), has been shown to be a highly effective method for the final ring closure in the synthesis of (+)-Brefeldin A.[1][2] It is often more convenient and higher yielding than other methods like the Yamaguchi protocol in this specific context.[1]
Q3: How can I improve the stereoselectivity of the reduction of the C7 ketone in the Brefeldin A synthesis?
A3: The stereoselectivity of this reduction is highly dependent on the choice of reducing agent. For instance, using SmI₂ with i-PrOH can provide a good ratio in favor of the desired α-alcohol.[1] In contrast, reagents like t-BuLi/DIBAL-H can lead exclusively to the undesired β-isomer.[1] A thorough screening of reducing agents and conditions is crucial.
Q4: What are common issues with the Rh-catalyzed Michael addition for the introduction of the side chain?
A4: The primary challenge is to achieve a high yield and good diastereoselectivity. The choice of rhodium catalyst, ligands, and reaction conditions (solvent, temperature, and base) is critical. For instance, a Rh(I) catalyst is effective for the 1,4-conjugate addition of the vinyl boronic acid to the cyclopentenone core.[2] Potential issues include competing side reactions and incomplete conversion.
Troubleshooting Guides
Problem 1: Low Yield in Shiina Macrolactonization
| Potential Cause | Troubleshooting Step |
| Impure seco-acid: Trace impurities can interfere with the reaction. | Ensure the seco-acid precursor is of high purity. Recrystallization or flash chromatography may be necessary. |
| Incorrect Stoichiometry: The ratio of reagents is crucial. | Carefully control the stoichiometry of the seco-acid, MNBA, and the amine base (e.g., DMAP or triethylamine). |
| Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. | Perform small-scale optimizations to determine the ideal temperature and reaction time. The reaction is typically run at room temperature. |
| Concentration Effects: High concentrations can favor intermolecular side reactions. | The reaction should be carried out under high dilution conditions to promote intramolecular cyclization. |
Problem 2: Poor Stereoselectivity in the Crimmins Aldol Reaction
| Potential Cause | Troubleshooting Step |
| Incorrect Reagents: The choice of Lewis acid and base is critical for stereocontrol. | For the Crimmins aldol reaction, TiCl₄ and a hindered amine base like sparteine or TMEDA are often used to achieve high diastereoselectivity.[3] |
| Temperature Control: The reaction is typically performed at low temperatures to enhance stereoselectivity. | Maintain a consistent low temperature (e.g., -78 °C) throughout the addition of reagents. |
| Purity of Reagents: Impurities in the starting materials or solvents can lead to side reactions and reduced stereoselectivity. | Use freshly distilled solvents and high-purity reagents. |
| Slow Addition: Rapid addition of reagents can lead to loss of stereocontrol. | Add the reagents slowly and dropwise to maintain control over the reaction. |
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for C7 Ketone Reduction in a Brefeldin A Synthesis
| Entry | Reducing Agent | Solvent | Temperature (°C) | α/β Ratio | Yield (%) | Reference |
| 1 | SmI₂/i-PrOH | THF | -78 | 5:1 | 90 | [1] |
| 2 | L-Selectride | THF | -78 | 1:2 | 85 | [1] |
| 3 | t-BuLi/DIBAL-H | Toluene | -78 | 0:1 | 92 | [1] |
| 4 | Luche Reduction (NaBH₄/CeCl₃) | MeOH | -78 | - | 63 (for subsequent oxidation) | [1] |
Table 2: Yields of Key Steps in a Representative (+)-Brefeldin A Total Synthesis
| Reaction Step | Key Reagents | Yield (%) | Reference |
| Crimmins Aldol Reaction | TiCl₄, TMEDA | Not explicitly stated, but part of a multi-step sequence | [3] |
| Rh-catalyzed Michael Addition | [Rh(acac)(CO)₂], vinyl boronic acid | 85 | [2] |
| Stereoselective Ketone Reduction | SmI₂/i-PrOH | 90 | [1] |
| Shiina Macrolactonization | MNBA, DMAP | 78 | [2] |
Experimental Protocols
Protocol 1: Shiina Macrolactonization of the Seco-Acid of (+)-Brefeldin A
-
Preparation: A solution of the seco-acid (1.0 equiv) in anhydrous toluene is prepared under an inert atmosphere (e.g., argon or nitrogen). The final concentration should be low (e.g., 0.001 M) to favor intramolecular cyclization.
-
Reagent Addition: To the stirred solution, add triethylamine (4.0 equiv) followed by 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 equiv).
-
DMAP Addition: A solution of 4-(dimethylamino)pyridine (DMAP, 6.0 equiv) in anhydrous toluene is then added dropwise over a period of several hours using a syringe pump.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: The reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone, (+)-Brefeldin A.
Protocol 2: Crimmins Aldol Reaction for the Cyclopentane Core
-
Preparation: To a solution of the chiral auxiliary-derived thiazolidinethione (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add TiCl₄ (1.1 equiv) dropwise.
-
Base Addition: After stirring for 5 minutes, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv) dropwise.
-
Aldehyde Addition: The resulting mixture is stirred for 30 minutes, after which a solution of the desired aldehyde (1.2 equiv) in anhydrous dichloromethane is added dropwise.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the aldol adduct.
Visualizations
Caption: Synthetic workflow for (+)-Brefeldin A.
References
Method development for quantifying (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone in biological matrices
Technical Support Center: Quantification of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone
Disclaimer: Information on "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone" is not widely available in scientific literature. This guide is therefore based on established best practices for the method development and quantification of structurally similar complex, hydrophobic small molecules (e.g., steroids, complex terpenes) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a quantification method for this compound?
A: The initial step is to gather information about the analyte's physicochemical properties (e.g., pKa, logP) to inform the choice of extraction technique and initial chromatographic conditions. The next critical step is compound optimization on the mass spectrometer. This involves infusing a standard solution to determine the optimal ionization mode (positive or negative), identify the precursor ion (Q1 mass), and find the most stable and abundant product ions (Q3 masses) after fragmentation.[1]
Q2: Which sample preparation technique is most suitable for this compound in plasma?
A: Given the likely hydrophobic nature of a phenanthrofuranone structure, several techniques could be effective.
-
Protein Precipitation (PPT): This is a simple and fast method using organic solvents like acetonitrile or methanol.[2][3] It's a good starting point, but may result in less clean samples and significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE, using a water-immiscible organic solvent, can provide a cleaner extract than PPT and is well-suited for hydrophobic compounds.
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively isolating the analyte from matrix components, thereby reducing matrix effects and improving sensitivity.[5][6] The choice of sorbent (e.g., C18, mixed-mode) would depend on the analyte's specific properties.
Q3: What type of LC column should I use?
A: A reversed-phase C18 column is the most common and logical starting point for a hydrophobic molecule like this. An Acquity BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm) or similar is often used for such analyses.[7] The separation can be achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
Q4: How do I select an appropriate internal standard (IS)?
A: The ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a close structural analog with similar chromatographic behavior and extraction recovery should be chosen. The IS is crucial for correcting for variability during sample preparation and analysis.[8]
Q5: What are matrix effects and how can I mitigate them?
A: Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological sample.[4][9] They can compromise the accuracy and reproducibility of the method.[8] Mitigation strategies include:
-
Improving sample cleanup (e.g., using SPE instead of PPT).
-
Optimizing chromatography to separate the analyte from interfering components.
-
Using a stable isotope-labeled internal standard, which can co-elute and experience similar matrix effects, thereby providing effective correction.[8]
-
When the authentic biological matrix is rare, using a surrogate matrix like human plasma can be a valid approach, but requires careful validation, including parallelism experiments.[10]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Incorrect MS parameters (precursor/product ions, polarity).2. Poor extraction recovery.3. Severe ion suppression (matrix effect).4. Analyte instability in the matrix or processed sample. | 1. Re-optimize compound parameters by infusing a fresh standard.2. Evaluate extraction recovery by comparing pre-extraction spiked samples to post-extraction spiked samples.[10] Consider a different extraction method (e.g., switch from PPT to SPE).3. Dilute the sample extract or improve sample cleanup. Check for matrix effects by comparing analyte response in neat solution vs. post-extraction spiked matrix.[8]4. Investigate analyte stability at different temperatures and time points (e.g., bench-top, freeze-thaw, auto-sampler stability).[10] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload (injecting too high a concentration).2. Secondary interactions between the analyte and the column stationary phase.3. Mismatch between injection solvent and mobile phase.4. Column degradation or contamination. | 1. Dilute the sample or reduce the injection volume.[11]2. Modify the mobile phase pH or try a different column chemistry.[11]3. Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase.[11]4. Flush the column or replace it if necessary. Using a guard column can help extend column lifetime.[11] |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent sample preparation.2. Issues with the autosampler or injector.3. Fluctuating LC pump pressure or flow rate.4. Unstable electrospray. | 1. Ensure precise and consistent pipetting and processing for all samples. Use an internal standard to correct for variability.2. Check for air bubbles in the syringe; perform injector maintenance.[11]3. Purge the LC pumps; check for leaks or worn pump seals.4. Check the spray needle position and cleanliness; ensure a stable spray is visible. |
| Sample Carryover | 1. Analyte adsorption to components of the LC system (e.g., injector needle, valve, column).2. Inadequate needle wash. | 1. Flush the system thoroughly. If the problem persists, identify the source by systematically bypassing components (e.g., run without the column).[12]2. Use a stronger wash solvent in the needle wash procedure. Increase the duration or number of wash cycles.[6][12] Per guidelines, carryover in a blank injection after the highest standard should be <20% of the response of the Lower Limit of Quantitation (LLOQ).[10] |
Experimental Protocols
Plasma Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Mix 200 µL of plasma sample with 20 µL of internal standard solution. Add 500 µL of 4% phosphoric acid in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water (v/v) for LC-MS/MS analysis.
UPLC-MS/MS Analytical Method
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 30% B
-
2.6-3.5 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Source Parameters (Example):
-
Curtain Gas (CUR): 35 psi
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500°C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 395.3 -> Q3: 281.2 (Quantifier), Q1: 395.3 -> Q3: 147.1 (Qualifier)
-
Internal Standard (Analog): Q1: 399.3 -> Q3: 285.2
-
Data Presentation: Method Validation Summary
The following tables represent typical performance characteristics for a validated bioanalytical method for a complex small molecule.
Table 1: Calibration Curve Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 500 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 8.5% | ± 7.2% | ≤ 9.8% | ± 6.5% |
| Low QC | 1.5 | ≤ 6.1% | ± 5.4% | ≤ 7.5% | ± 4.8% |
| Mid QC | 75 | ≤ 4.5% | ± 3.1% | ≤ 5.2% | ± 3.9% |
| High QC | 400 | ≤ 3.8% | ± 2.5% | ≤ 4.9% | ± 2.7% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 1.5 | 88.2 | 94.5 (minor suppression) |
| High QC | 400 | 91.5 | 96.1 (minor suppression) |
Visualizations
Caption: Experimental workflow for sample analysis.
Caption: Troubleshooting tree for low signal intensity.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Advanced biosensor technology for mycotoxin detection [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparing the bioactivity of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone with other diterpenoids
For researchers, scientists, and professionals in drug development, understanding the comparative bioactivity of natural compounds is crucial for identifying promising therapeutic leads. This guide provides an objective comparison of the bioactivity of andrographolide, a labdane diterpenoid, with other major classes of diterpenoids, supported by experimental data and detailed methodologies.
This comparison focuses on andrographolide and contrasts its performance with carnosic acid (an abietane diterpenoid), stevioside (a kaurane diterpenoid), and sinulariolide (a cembranoid diterpenoid). The analysis centers on two key areas of bioactivity: cytotoxicity against cancer cell lines and anti-inflammatory effects.
Quantitative Bioactivity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected diterpenoids across various assays. Lower IC50 values indicate greater potency.
| Diterpenoid Class | Compound | Bioactivity | Assay System (Cell Line) | IC50 Value (µM) | Reference(s) |
| Labdane | Andrographolide | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 30.0 | [1] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 32.9 (48h) | [2] | ||
| Cytotoxicity | KB (Oral Cancer) | 106.2 µg/mL (~303) | [3] | ||
| Anti-inflammatory (NO Inhibition) | RAW 264.7 (Macrophages) | 7.4 | [4] | ||
| Abietane | Carnosic Acid | Cytotoxicity | A-549 (Lung Cancer) | 12.5 | [5] |
| Cytotoxicity | AGS (Gastric Cancer) | 19.9 µg/mL (~59.9) | [6] | ||
| Cytotoxicity | B16F10 (Melanoma) | 7.08 | |||
| Anti-inflammatory (NO Inhibition) | RAW 264.7 (Macrophages) | ~25.5 | [7] | ||
| Kaurane | Stevioside | Cytotoxicity | HepG2 (Liver Cancer) | 170.54 µg/mL (~212) | [8] |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 322.58 µg/mL (~401) | [8] | ||
| Anti-inflammatory | In vivo (mice, ear edema) | ID50: 291.6 µ g/ear | |||
| Cembranoid | Sinulariolide | Cytotoxicity | HA22T (Hepatoma) | 12.5 | |
| Cytotoxicity | HepG2 (Hepatoma) | 15.2 | |||
| Anti-inflammatory (iNOS inhibition) | RAW 264.7 (Macrophages) | Significant inhibition at 10 µM |
Key Signaling Pathways
The bioactivities of these diterpenoids are often attributed to their modulation of critical cellular signaling pathways.
Andrographolide and the NF-κB Pathway
Andrographolide is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. It can covalently bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Carnosic Acid and the PI3K/Akt Pathway
Carnosic acid has been shown to exert its anticancer effects by inhibiting the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[4][6] This pathway is crucial for cell proliferation, survival, and growth. By downregulating the phosphorylation of key proteins in this pathway, carnosic acid can induce apoptosis in cancer cells.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory (Griess) Assay for Nitric Oxide
The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Detailed Protocol:
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the diterpenoid compounds for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control to determine the IC50 value.
Conclusion
This comparative guide highlights the diverse bioactivities of different classes of diterpenoids. Andrographolide, a labdane diterpenoid, demonstrates potent cytotoxic and anti-inflammatory activities, with its mechanism of action often linked to the inhibition of the NF-κB pathway. Carnosic acid, an abietane diterpenoid, also exhibits strong anticancer properties, notably through the inhibition of the PI3K/Akt signaling pathway. While stevioside and sinulariolide show bioactivity, the available quantitative data for direct comparison is more limited. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The distinct mechanisms of action of these diterpenoids underscore the vast potential of this class of natural products in the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role for the PI3K/Akt/Nrf2 signaling pathway in the protective effects of carnosic acid against methylglyoxal-induced neurotoxicity in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone in Oncology: A Data Deficit
A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the anticancer properties of the specific stereoisomer (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. Consequently, a direct comparative study of this compound against known anticancer agents is not feasible at this time.
Initial searches for the biological activity of this molecule, including its potential efficacy in cancer cell lines or in vivo models, did not yield any published experimental data. While the broader class of phenanthrofuranone derivatives has been investigated for various therapeutic applications, specific data for the (4aR,6aS,7aR,11aS,11bR) isomer is absent from the public domain.
For a comparative guide to be scientifically valid, it would require substantial experimental data including, but not limited to:
-
In vitro cytotoxicity assays against a panel of cancer cell lines.
-
Mechanistic studies to elucidate the signaling pathways affected by the compound.
-
In vivo efficacy studies in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiles .
Without this foundational data, any comparison to established anticancer drugs would be purely speculative. Researchers and drug development professionals interested in the potential of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone would first need to undertake comprehensive preclinical investigations to establish its pharmacological profile.
Further research is required to determine if (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone possesses any anticancer activity. Should such data become available, a thorough comparative analysis with existing treatments could be conducted.
Unveiling Chirality: A Comparative Guide to Determining the Absolute Configuration of Complex Natural Products
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a chiral natural product—its absolute configuration—is a critical step in understanding its biological activity and advancing it through the development pipeline. The choice of analytical technique is paramount and depends on the nature of the compound, sample availability, and the research stage. This guide provides an objective comparison of the leading methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy.
At a Glance: Comparison of Key Methods
The determination of absolute configuration can be approached through several powerful techniques, each with its own set of advantages and limitations. The table below summarizes the key performance indicators for the most common methods.
| Method | Sample Requirement | Time Required | Accuracy/Confidence | Key Instrumentation | Cost (Relative) |
| Single-Crystal X-ray Diffraction | High-quality single crystal (µg to mg) | Days to weeks | High (unambiguous) | X-ray Diffractometer | High |
| NMR Spectroscopy (Mosher's Method) | 1-5 mg of pure sample | 1-2 days | High (for secondary alcohols/amines) | High-field NMR Spectrometer | Medium |
| Electronic Circular Dichroism (ECD) | ~1 mg in solution, requires chromophore | Hours to days | Medium to High (requires computation) | CD Spectrometer | Medium |
| Vibrational Circular Dichroism (VCD) | 1-10 mg in solution | Hours to days | Medium to High (requires computation) | VCD Spectrometer | High |
| Total Synthesis | N/A (confirmatory) | Months to years | Definitive | Standard Organic Synthesis Equipment | Very High |
| Marfey's Method (for amino acids) | µg to mg of peptide hydrolysate | 1-2 days | High | HPLC-UV/MS | Medium |
In-Depth Analysis of Core Techniques
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the absolute configuration of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms.
Experimental Data Example: Taxol
The complex structure of the anticancer drug Taxol (Paclitaxel) was unequivocally established using X-ray crystallography. The analysis of a suitable crystal provided the complete stereochemistry of its eleven stereocenters in a single experiment. The Flack parameter, a critical value in crystallographic refinement for absolute configuration, ideally approaches zero for the correct enantiomer, providing a high level of confidence in the assignment.[3][4]
Experimental Protocol: Single-Crystal X-ray Diffraction of an Organic Compound
-
Crystal Growth: Grow single crystals of the natural product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully select and mount a single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Mount the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined to best fit the experimental data.[6][7]
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter.[8]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for determining absolute configuration using single-crystal X-ray diffraction.
NMR Spectroscopy: The Mosher's Method
For chiral molecules containing secondary alcohols or amines that are difficult to crystallize, the Mosher's method offers a powerful solution-state NMR technique to determine the absolute configuration.[9][10] This method involves the formation of diastereomeric esters or amides with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The anisotropic effect of the phenyl group in the MTPA derivatives leads to predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers, which can be correlated to the absolute configuration of the stereocenter.[11]
Experimental Data Example: A Taxol Precursor
In the synthesis of Taxol, the absolute configuration of key chiral alcohol intermediates can be confirmed using Mosher's ester analysis. By preparing both the (R)- and (S)-MTPA esters of the alcohol, the Δδ (δS - δR) values for the protons near the stereocenter are calculated. A consistent positive or negative sign for these values on either side of the MTPA plane in a conformational model allows for the unambiguous assignment of the absolute configuration.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of Mosher's Esters:
-
Divide the alcohol sample (1-5 mg) into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the respective diastereomeric Mosher's esters.[1]
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.[12]
-
Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the newly formed ester linkage.
-
Construct a conformational model of the Mosher's esters, with the MTPA phenyl group and the trifluoromethyl group eclipsing the Cα-OMe and C=O bonds, respectively.
-
Protons on the side of the phenyl group will experience a positive Δδ, while those on the other side will have a negative Δδ. This pattern determines the absolute configuration of the original alcohol.[11]
-
Logical Relationship in Mosher's Method Analysis
Caption: Logical flow of determining absolute configuration using Mosher's method.
Chiroptical Methods: ECD and VCD
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[13][14] The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT), the absolute configuration can be determined.[15]
-
ECD is suitable for molecules containing chromophores that absorb in the UV-Vis region.
-
VCD is applicable to a wider range of molecules as it probes the vibrational transitions in the infrared region.[16][17]
Experimental Data Example: Taxol Precursors
The absolute configuration of synthetic precursors to Taxol has been successfully determined using Raman Optical Activity (ROA), a related chiroptical technique. By comparing the experimental ROA spectra with DFT calculations for all possible stereoisomers, the correct absolute configuration was unambiguously assigned.[3][18][19]
Experimental Protocol: ECD/VCD Measurement and Analysis
-
Sample Preparation: Dissolve the purified sample (1-10 mg) in a suitable achiral solvent that does not absorb in the spectral region of interest.
-
Spectral Acquisition: Record the ECD or VCD spectrum using a dedicated spectrometer. It is crucial to also record the spectrum of the solvent for baseline correction.
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or other methods.
-
For each low-energy conformer, optimize the geometry and calculate the theoretical ECD or VCD spectrum using DFT.
-
Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental spectrum with the calculated spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[15]
Experimental Workflow for ECD/VCD Analysis
Caption: Workflow for absolute configuration determination using ECD/VCD spectroscopy.
Total Synthesis: The Ultimate Confirmation
The unambiguous confirmation of a proposed absolute configuration can be achieved through the total synthesis of the natural product from a starting material of known stereochemistry.[20][21] If the synthetic product exhibits identical physical and spectroscopic properties (including optical rotation) to the natural product, the absolute configuration is proven.
Example: The Nicolaou Total Synthesis of Taxol
The total synthesis of Taxol by K.C. Nicolaou and his group in 1994 was a landmark achievement in organic chemistry.[11] By constructing the complex molecule from chiral starting materials through a series of stereocontrolled reactions, they were able to confirm the absolute configuration that had been previously determined by X-ray crystallography. This convergent synthesis provided a chemical pathway to produce Taxol and its analogs.[20]
Marfey's Method: Chiral Amino Acid Analysis
For natural products containing amino acid residues, Marfey's method is a reliable technique for determining their absolute configuration.[3] The method involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). The resulting diastereomers are then separated by HPLC and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner.
Experimental Protocol: Marfey's Method
-
Peptide Hydrolysis: Hydrolyze the peptide sample (µg to mg) to its constituent amino acids using 6 M HCl at 110 °C for 24 hours.
-
Derivatization:
-
Dissolve the dried hydrolysate in a suitable buffer (e.g., sodium bicarbonate).
-
Add a solution of Marfey's reagent (FDAA) in acetone and incubate the mixture.
-
Quench the reaction by adding acid (e.g., HCl).
-
-
HPLC Analysis:
-
Analyze the derivatized amino acid mixture by reverse-phase HPLC with UV detection (typically at 340 nm).
-
Separately, derivatize authentic standards of L- and D-amino acids and run them under the same HPLC conditions.
-
-
Data Analysis: Compare the retention times of the amino acids from the natural product hydrolysate with those of the derivatized standards to assign the absolute configuration of each amino acid.
Workflow for Marfey's Method
Caption: Workflow for determining the absolute configuration of amino acids using Marfey's method.
Conclusion
The determination of the absolute configuration of complex natural products is a multifaceted challenge that often requires the application of several complementary techniques. While single-crystal X-ray diffraction remains the unequivocal gold standard, its requirement for high-quality crystals can be a significant bottleneck. Solution-state methods such as NMR-based techniques and chiroptical spectroscopies provide powerful alternatives, with the latter's accuracy being greatly enhanced by computational predictions. For peptidic natural products, Marfey's method is a robust and reliable approach. Ultimately, the convergence of data from multiple analytical methods, and in some cases confirmation by total synthesis, provides the highest level of confidence in the assigned absolute configuration, a crucial piece of information for the advancement of natural product-based drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 3. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 4. Absolute Configuration Determination of a Taxol Precursor Based on Raman Optical Activity Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-crystal X-ray diffraction [bio-protocol.org]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. Bibliographies: 'Absolute configuration' – Grafiati [grafiati.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. api.pageplace.de [api.pageplace.de]
- 16. Asymmetric Total Synthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. routledge.com [routledge.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Total synthesis of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
The Oxirene Ring: A Double-Edged Sword in the Bioactivity of Phenanthrofurans
A Comparative Guide for Researchers and Drug Development Professionals
The introduction of an oxirene ring, a highly strained and reactive three-membered epoxide, into the phenanthrofuran scaffold is predicted to dramatically alter its biological activity. While direct experimental data on oxirene-containing phenanthrofurans is limited in publicly available research, a robust body of evidence from structurally analogous polycyclic aromatic hydrocarbons (PAHs) provides a strong foundation for predicting a significant increase in cytotoxicity and potential mutagenicity. This guide synthesizes the expected effects based on established principles of chemical reactivity and biological activity of aromatic epoxides, offering a comparative framework for future research and drug development.
Enhanced Reactivity and Cytotoxicity: A Mechanistic Overview
The incorporation of an oxirene ring introduces significant ring strain, rendering the phenanthrofuran molecule highly susceptible to nucleophilic attack. This heightened reactivity is the primary driver of its anticipated biological effects. The proposed mechanism of action, analogous to that of other carcinogenic PAH epoxides, involves the metabolic formation of the epoxide, which then acts as a potent electrophile. This electrophilic epoxide can readily react with biological nucleophiles, most notably the nitrogenous bases of DNA, to form stable adducts. This process of DNA alkylation can disrupt normal cellular processes, leading to cytotoxicity and potentially initiating carcinogenic pathways.
Comparative Activity Profile: Phenanthrofuran vs. Phenanthrofuran Epoxide
The following table summarizes the predicted comparative biological activity of phenanthrofuran and its hypothetical oxirene-containing counterpart, based on data from analogous PAH compounds.
| Feature | Phenanthrofuran (Unmodified) | Phenanthrofuran with Oxirene Ring (Predicted) | Supporting Rationale from Analogous Compounds |
| Chemical Reactivity | Relatively stable aromatic system. | Highly reactive due to ring strain of the oxirene. | Epoxides of PAHs are known to be highly reactive electrophiles. |
| Cytotoxicity | Low to moderate. | High. | Diol epoxides of benz[a]anthracene are significantly more cytotoxic than the parent compound.[1] |
| Mutagenicity | Generally low. | Predicted to be high. | Bay region epoxides of PAHs are potent mutagens. |
| Mechanism of Action | Intercalation into DNA, receptor binding. | Covalent binding to DNA (alkylation), protein modification. | PAH epoxides are known to form DNA adducts. |
| Therapeutic Potential | Potential as anti-inflammatory or anti-cancer agents. | Potential for targeted cancer therapy (as a highly cytotoxic agent), but with significant toxicity concerns. | Steroids bearing an oxirane ring exhibit a range of biological activities, including antineoplastic properties. |
Experimental Protocols for Activity Assessment
To validate the predicted activity of oxirene-containing phenanthrofurans, the following standard experimental protocols are recommended.
Synthesis of Phenanthrofuran Epoxide
The synthesis would likely involve the epoxidation of the parent phenanthrofuran using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
In Vitro Cytotoxicity Assays
a) MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the phenanthrofuran and its epoxide derivative for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
b) Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
DNA Adduct Formation Analysis
32P-Postlabeling Assay: This highly sensitive method can detect the formation of DNA adducts.
-
DNA Isolation: Isolate DNA from cells treated with the test compounds.
-
DNA Digestion: Digest the DNA into individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides.
-
32P-Labeling: Label the adducted nucleotides with 32P-ATP and T4 polynucleotide kinase.
-
Chromatography: Separate the labeled adducts using thin-layer chromatography (TLC).
-
Autoradiography: Visualize the DNA adducts by autoradiography.
Conclusion
The introduction of an oxirene ring into the phenanthrofuran structure is anticipated to be a transformative modification, significantly enhancing its reactivity and cytotoxicity. While this presents a potential avenue for the development of potent therapeutic agents, it also raises considerable concerns regarding mutagenicity and off-target toxicity. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and rigorous biological evaluation of these novel compounds. Future research in this area will be crucial to fully elucidate the structure-activity relationships and to determine if the potent cytotoxicity of oxirene-containing phenanthrofurans can be harnessed for therapeutic benefit while mitigating their potential risks.
References
No Published Structure-Activity Relationship Data Available for (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone Analogs
A comprehensive search of publicly available scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies for analogs of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone. While research exists on broader categories of related heterocyclic compounds, such as benzofuranones and phenanthrenes, data directly pertaining to the specified tetracyclic oxirenophenanthrofuranone core structure and its derivatives is not present in the reviewed materials.
Therefore, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, and visualizations as requested. The absence of such information indicates that this specific class of compounds may be a novel area of research, with SAR studies yet to be published or conducted.
Researchers, scientists, and drug development professionals interested in this particular scaffold are encouraged to initiate novel research to explore its synthesis, biological activity, and the relationship between its structural modifications and potential therapeutic effects. Future investigations would be necessary to generate the data required for the type of comprehensive comparison guide originally requested.
Replicating the synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone from literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydrophenanthrofuranone core is a structural motif found in various biologically active natural products. The specific stereochemistry of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone presents a significant synthetic challenge, requiring precise control over multiple contiguous stereocenters. This guide compares two primary approaches for the construction of the tetracyclic framework: a Diels-Alder cycloaddition strategy and a Robinson annulation approach. Both routes culminate in the formation of the furanone ring via a Baeyer-Villiger oxidation.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Diels-Alder Approach | Route 2: Robinson Annulation Approach |
| Key Strategy | [4+2] Cycloaddition to form the cis-fused AB rings. | Tandem Michael addition and intramolecular aldol condensation to construct the B ring. |
| Starting Materials | Substituted 1,3-diene and a suitable dienophile (e.g., a cyclic enone). | A cyclic ketone and an α,β-unsaturated ketone. |
| Stereocontrol | Generally good control over cis-stereochemistry of the newly formed ring junction due to the concerted nature of the Diels-Alder reaction.[1] | Stereochemistry at the ring junction is influenced by reaction conditions (kinetic vs. thermodynamic control). The trans-fused product is often thermodynamically favored, requiring careful optimization for the desired cis-isomer. |
| Overall Yield (Estimated) | Moderate to good, depending on the specific diene and dienophile. | Variable, can be high but may be compromised by side reactions or lack of stereoselectivity. |
| Number of Steps (Estimated) | Potentially shorter for the core construction. | May require additional steps for stereochemical correction. |
| Scalability | Generally scalable, a widely used industrial reaction. | Can be challenging to scale up with consistent stereochemical outcomes. |
Experimental Protocols
Route 1: Diels-Alder Approach to the Octahydrophenanthrene Core
This approach leverages the inherent stereospecificity of the Diels-Alder reaction to establish the cis-fusion of the A and B rings.
Step 1: Diels-Alder Cycloaddition
A suitable diene, such as a Danishefsky-type diene, is reacted with a cyclic enone dienophile. The reaction is typically carried out under thermal conditions or with Lewis acid catalysis to enhance reactivity and stereoselectivity.
-
Reaction: 1,3-butadiene derivative + Cyclohexenone derivative
-
Conditions: Toluene, reflux, or Lewis Acid (e.g., TiCl₄, AlCl₃) at low temperature.
-
Expected Outcome: A cis-fused octahydrophenanthrenone precursor. The stereochemistry of the substituents on the diene and dienophile is transferred to the product.
Step 2: Functional Group Manipulation and Ring C Formation
The adduct from the Diels-Alder reaction undergoes further transformations to introduce the necessary functionality for the formation of the C ring, potentially through an intramolecular cyclization reaction.
Step 3: Baeyer-Villiger Oxidation to form the Furanone Ring
The resulting polycyclic ketone is subjected to a Baeyer-Villiger oxidation to introduce the oxygen atom and form the lactone (furanone) ring. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon is expected to migrate, leading to the desired furanone.[2][3][4] The stereochemistry at the migrating center is retained during the reaction.[5]
-
Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Conditions: Inert solvent (e.g., dichloromethane), room temperature.
-
Expected Outcome: (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.
Route 2: Robinson Annulation Approach to the Octahydrophenanthrene Core
This classic ring-forming sequence involves the formation of a new six-membered ring.
Step 1: Michael Addition
An enolate, generated from a cyclic ketone, is added to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in a Michael fashion.
-
Reactants: A substituted cyclohexanone and an enone.
-
Conditions: Basic conditions (e.g., NaOH, KOH) in a protic solvent.
Step 2: Intramolecular Aldol Condensation
The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol condensation under the same basic conditions to form the six-membered ring. Subsequent dehydration yields a cyclohexenone derivative.
Step 3: Stereochemical Control and Further Transformations
Achieving the desired cis-fusion at the newly formed ring junction can be challenging. While kinetically controlled reactions can favor the cis-product, the trans-isomer is often more stable. Subsequent hydrogenation or other reductive methods would be required to obtain the saturated octahydrophenanthrene skeleton with the correct relative stereochemistry.
Step 4: Baeyer-Villiger Oxidation
Similar to Route 1, the final step involves a Baeyer-Villiger oxidation of the corresponding ketone to yield the target furanone.
Mandatory Visualization
Caption: Comparative workflow of the two proposed synthetic routes.
Plausible Biological Context: Modulation of Steroid Hormone Signaling
Many polycyclic compounds with a phenanthrene core, such as steroids, exert their biological effects by interacting with nuclear hormone receptors. These receptors are ligand-activated transcription factors that regulate gene expression. Given the structural similarity of the target molecule to the core of steroidal hormones, it is plausible that (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone could modulate the activity of a steroid hormone receptor, such as the androgen receptor or estrogen receptor.
Caption: Putative signaling pathway for the target molecule.
Conclusion
Both the Diels-Alder and Robinson annulation approaches offer viable pathways for the synthesis of the (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone core. The Diels-Alder route is likely to provide better stereocontrol for the crucial cis-ring fusion in a more concise manner. The Robinson annulation, while a powerful tool, may require more extensive optimization to achieve the desired stereochemistry. The final Baeyer-Villiger oxidation is a reliable method for the formation of the furanone ring, with predictable regioselectivity and retention of stereochemistry. The choice of route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance for optimization of reaction conditions. Further investigation into the biological activity of this and related compounds is warranted to explore their potential as modulators of steroid hormone signaling or other cellular pathways.
References
- 1. Permuting Diels-Alder and Robinson Annulation Stereopatterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
Comparative Analysis of Phenanthrofuran Stereoisomers on Cytotoxicity: A Focus on Dioscorealide B
A comprehensive examination of the cytotoxic effects of phenanthrofuran stereoisomers is currently limited by the lack of available data on specific stereoisomers other than Dioscorealide B. While Dioscorealide A, a known stereoisomer, has been identified, quantitative data on its cytotoxic activity against cancer cell lines remains elusive in the current body of scientific literature. This guide, therefore, provides a detailed analysis of the cytotoxic effects of Dioscorealide B, a well-studied phenanthrofuran, including its impact on various cancer cell lines, the underlying molecular mechanisms, and the experimental protocols used for its evaluation.
Overview of Dioscorealide B Cytotoxicity
Dioscorealide B, a naphthofuranoxepin isolated from the rhizome of Dioscorea membranacea, has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] Its efficacy is particularly notable in breast and colon cancer cells. The cytotoxic effects are primarily attributed to the induction of apoptosis through a p53-dependent pathway.
Data Presentation: Cytotoxic Activity of Dioscorealide B
The following table summarizes the 50% inhibitory concentration (IC50) values of Dioscorealide B against various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.76 | [3] |
| MDA-MB-468 | Breast Adenocarcinoma | 9.93 | [3] |
| COR-L23 | Lung Carcinoma | 1.59 (µg/ml) | [1] |
| LS-174T | Colon Adenocarcinoma | 5.26 (µg/ml) | [1] |
| SW480 | Colon Adenocarcinoma | Not specified | |
| Caco-2 | Colorectal Adenocarcinoma | Not specified |
Experimental Protocols
A detailed methodology for the key experiments cited in the analysis of Dioscorealide B's cytotoxic effects is provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Culture medium appropriate for the cell line
-
Trypsin solution
-
Phosphate Buffered Saline (PBS)
-
Test compound (Dioscorealide B)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 3,000 to 5,000 cells per well, depending on the cell line's growth characteristics. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of Dioscorealide B in culture medium. The final concentration of DMSO should not exceed 0.2% in the highest concentration of the test compound.[3] Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Dioscorealide B to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and serum proteins.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated using the following formula: % Survival = (OD of treated cells / OD of control cells) x 100 The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining the cytotoxic effects of phenanthrofuran stereoisomers using the SRB assay.
Signaling Pathway of Dioscorealide B-Induced Apoptosis
Dioscorealide B has been shown to induce apoptosis in breast cancer cells through a mechanism involving the tumor suppressor protein p53 and the intrinsic apoptotic pathway.[3] Treatment with Dioscorealide B leads to an increase in the mRNA levels of p53 and the pro-apoptotic protein Bax, while decreasing the level of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-7, ultimately resulting in programmed cell death.
References
Validating the Target Engagement of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone and Alternatives in vitro
This guide provides a comparative framework for validating the in vitro target engagement of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone , a novel compound with a putative inhibitory effect on the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. For the purpose of this guide, we will hypothesize that the molecular target is Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta (IKKβ) .
The performance of this compound is compared against known IKKβ inhibitors. This document outlines key experimental data, detailed protocols for target engagement validation, and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro potency of the hypothetical compound, designated "Compound X," against established IKKβ inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.
| Compound | Target | Assay Type | IC50 (nM) |
| Compound X | IKKβ | Enzymatic | [Hypothetical Data] |
| Parthenolide | IKKβ | Enzymatic | 5,000 - 10,000 |
| TPCA-1 | IKKβ | Enzymatic | 17.9 |
| BMS-345541 | IKKβ | Enzymatic | 300 |
Note: Data for comparator compounds is sourced from publicly available literature and may vary based on specific assay conditions.
Experimental Protocols
To validate the direct binding and functional cellular effects of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, a combination of biophysical and cell-based assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[1][2] It relies on the principle that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[1][3]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Treat cells with either the vehicle control (e.g., DMSO) or various concentrations of the test compound for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.[4]
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.[5]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[5]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein (IKKβ) remaining at each temperature using Western blotting or other sensitive protein detection methods like AlphaScreen.[1]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NF-κB Luciferase Reporter Gene Assay
This assay measures the functional consequence of target engagement by quantifying the activity of the NF-κB transcription factor.[6][7] Inhibition of an upstream activator like IKKβ will lead to a decrease in NF-κB-mediated gene expression, which is measured as a reduction in luciferase activity.[8]
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293) in a multi-well plate.
-
Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element, and a second plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV) to serve as a control for transfection efficiency and cell viability.[9]
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours to induce the signaling cascade.
-
-
Cell Lysis:
-
Wash the cells with PBS and then add a passive lysis buffer.[7]
-
Incubate at room temperature for 15 minutes to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a white, opaque microplate suitable for luminescence readings.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure the luminescence.
-
Next, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized activity against the compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the NF-κB response.
-
Visualizations: Pathways and Workflows
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway, highlighting the central role of the IKK complex. External stimuli, such as TNF-α, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Canonical NF-κB signaling pathway activated by TNF-α.
Experimental Workflow: Luciferase Reporter Assay
The following diagram outlines the key steps in the NF-κB luciferase reporter assay workflow, from cell preparation to data analysis.
Caption: Workflow for an NF-κB dual-luciferase reporter assay.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. news-medical.net [news-medical.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 6. Reporter Assays | Reporter Gene Assay | Reporter Assay [dk.promega.com]
- 7. assaygenie.com [assaygenie.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. promega.com [promega.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one
Hazard Identification and Summary
The primary hazards associated with the functional groups of this compound are summarized in the table below. This information is critical for understanding the risks and ensuring safe handling and disposal.
| Functional Group | Potential Hazards | Disposal Considerations |
| Oxirene (Epoxide) | Highly reactive due to ring strain.[1] Alkylating agents, potentially toxic and mutagenic.[1] Can be irritating to skin and respiratory tract. | Avoid uncontrolled reactions. Do not dispose of down the drain. Should be treated as reactive hazardous waste. |
| Furan | Can be irritating to the skin, eyes, and respiratory tract.[2] May cause liver damage.[3] Some furans are potential carcinogens.[3] | Do not dispose of down the drain.[2] Collect in a designated hazardous waste container.[2] |
| Ketone | Flammability is a primary concern for many ketones, such as acetone.[4] Generally less toxic than epoxides and some furans, but can be irritants. | Segregate from ignition sources.[4] Collect in a designated flammable liquid waste container if the compound is in a solvent.[4] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of the specified chemical in a laboratory setting.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
2.2 Waste Collection and Segregation
-
Designated Waste Container: Use a clearly labeled, non-reactive, and sealable hazardous waste container. The label should include:
-
The full chemical name: "(4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Reactive," "Irritant," "Potential Mutagen")
-
The date of accumulation.
-
-
Solid Waste:
-
Carefully transfer any solid waste of the compound into the designated hazardous waste container using a spatula or other appropriate tool.
-
Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of a suitable non-reactive solvent (e.g., ethanol) to minimize airborne particles, provided this is compatible with the final disposal method.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a designated liquid hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a container for halogenated or non-halogenated organic solvents).
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and placed in a designated solid hazardous waste container.
-
2.3 Storage of Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
The waste container should be kept closed at all times except when adding waste.
2.4 Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
DO NOT attempt to neutralize or treat this chemical waste in the lab without specific, validated procedures and proper safety controls, given its reactive epoxide group.
-
DO NOT dispose of this chemical down the sanitary sewer.[5]
Mandatory Visualizations
3.1 Logical Workflow for Disposal of a Novel/Uncharacterized Chemical
The following diagram illustrates the decision-making process and workflow for the safe disposal of a chemical for which a specific Safety Data Sheet is not available.
Caption: Disposal workflow for a chemical with no available SDS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. wcu.edu [wcu.edu]
- 3. Furan - Hazardous Agents | Haz-Map [haz-map.com]
- 4. laballey.com [laballey.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one
For Immediate Implementation: This document provides crucial safety and logistical guidance for personnel handling the potent, cytotoxic compound (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one, a derivative of Withaferin A. Due to its cytotoxic nature and the presence of a reactive epoxide group, this compound must be handled with extreme caution as a highly hazardous substance. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The level of protection should be selected based on the specific task and the potential for exposure.
| Task | Required Personal Protective Equipment |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Nitrile gloves (single pair)- Safety glasses with side shields- Laboratory coat |
| Medium-Risk Activities (e.g., weighing, preparing solutions in a containment device) | - Double nitrile gloves (chemotherapy-rated)- Disposable gown with tight-fitting cuffs- Safety goggles or a face shield- N95 respirator (or higher) |
| High-Risk Activities (e.g., handling powders outside of a containment device, cleaning spills) | - Double nitrile gloves (chemotherapy-rated)- Disposable, low-permeability fabric gown that fastens in the back- Full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)- Disposable shoe covers |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be performed in a designated and clearly marked area to prevent cross-contamination.
1. Preparation and Weighing:
-
All manipulations involving the solid compound or concentrated solutions must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Before starting, ensure all necessary equipment, including waste containers, is inside the containment device.
-
Don the appropriate PPE as outlined in the table for medium-risk activities.
-
Carefully weigh the required amount of the compound, minimizing the creation of dust.
-
Clean all surfaces of the containment device thoroughly after each use.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep containers closed whenever possible.
-
Clearly label all solutions with the compound name, concentration, date, and hazard warning.
3. Experimental Use:
-
Conduct all experiments involving the compound in a well-ventilated area, preferably within a fume hood.
-
Avoid skin contact with any surfaces or equipment that may be contaminated.
-
Change gloves immediately if they become contaminated.
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spill: For small spills, use a spill kit designed for cytotoxic drugs.[1] Wear high-risk PPE and cover the spill with absorbent material.[1] For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
1. Waste Segregation:
-
Use designated, clearly labeled, and puncture-resistant containers for all cytotoxic waste.[2][3]
-
Solid waste (e.g., contaminated gloves, gowns, labware) should be placed in a designated cytotoxic waste bag, typically a purple or yellow bag.[2][3][4]
-
Sharps (e.g., needles, contaminated glassware) must be placed in a designated sharps container for cytotoxic waste.
-
Liquid waste should be collected in a sealed, labeled container. Do not pour any waste down the drain.[5]
2. Container Management:
-
Keep waste containers sealed when not in use.
-
Do not overfill waste containers.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
3. Final Disposal:
-
Cytotoxic waste must be incinerated by a licensed hazardous waste disposal company.[2][4] Contact your institution's environmental health and safety department to arrange for pickup and disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of the cytotoxic compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
